Product packaging for (R)-1-Methylpiperidine-2-carboxylic acid(Cat. No.:CAS No. 41447-17-0)

(R)-1-Methylpiperidine-2-carboxylic acid

Cat. No.: B055604
CAS No.: 41447-17-0
M. Wt: 143.18 g/mol
InChI Key: BPSLZWSRHTULGU-ZCFIWIBFSA-N
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Description

(R)-1-Methylpiperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid belonging to the pipecolic acid family, specifically functionalized with a methyl group at the alpha carbon. This stereochemistry is critical, as the (R)-enantiomer serves as a valuable and sophisticated building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its application as a rigid, constrained scaffold for constructing peptidomimetics and active pharmaceutical ingredients (APIs). The piperidine ring introduces conformational restraint, which can significantly enhance a compound's metabolic stability, binding affinity, and selectivity towards biological targets such as enzymes and receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B055604 (R)-1-Methylpiperidine-2-carboxylic acid CAS No. 41447-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-methylpiperidine-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSLZWSRHTULGU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461152
Record name (R)-1-Methylpiperidine-2-carboxylic acid
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41447-17-0
Record name N-Methyl-D-pipecolic acid
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Record name (R)-1-Methylpiperidine-2-carboxylic acid
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Record name (2R)-1-methylpiperidine-2-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to (R)-1-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 41447-17-0

This technical guide provides a comprehensive overview of (R)-1-Methylpiperidine-2-carboxylic acid, a heterocyclic amino acid derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential biological significance, with a focus on its role as a chiral building block in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as (R)-N-Methylpipecolic acid, is a chiral cyclic amino acid. Its structure consists of a piperidine ring N-methylated at position 1 and substituted with a carboxylic acid group at position 2 in the (R)-configuration. This specific stereochemistry is crucial for its interaction with biological targets.

PropertyValueReference
CAS Number 41447-17-0[1]
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [2]
IUPAC Name (2R)-1-methylpiperidine-2-carboxylic acid[2]
Synonyms (+)-(R)-N-Methylpipecolic acid, (2R)-1-methyl-2-Piperidinecarboxylic acid, N-Methyl-D-pipecolic acid[1]
SMILES CN1CCCC[C@@H]1C(=O)O
InChI Key BPSLZWSRHTULGU-ZCFIWIBFSA-N

Synthesis of Piperidine Carboxylic Acids: A General Overview

The synthesis of piperidine carboxylic acids is a cornerstone of many pharmaceutical and agrochemical research programs. Various synthetic strategies have been developed to access these valuable scaffolds, often focusing on achieving high stereoselectivity.

General Synthetic Workflow

A common approach to synthesizing substituted piperidines involves the construction of the heterocyclic ring through cyclization reactions. The following diagram illustrates a generalized workflow for the synthesis of piperidine derivatives, which can be adapted for the production of this compound.

G General Synthetic Workflow for Piperidine Derivatives cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product Pyridine Derivative Pyridine Derivative Reduction Reduction Pyridine Derivative->Reduction e.g., Catalytic Hydrogenation Amino Acid Precursor Amino Acid Precursor Functional Group Manipulation Functional Group Manipulation Amino Acid Precursor->Functional Group Manipulation e.g., Cyclization N-Alkylation N-Alkylation Reduction->N-Alkylation Introduction of Methyl Group N-Alkylation->Functional Group Manipulation Piperidine Carboxylic Acid Piperidine Carboxylic Acid Functional Group Manipulation->Piperidine Carboxylic Acid G GABAergic Synapse and Action of GABA Uptake Inhibitors cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release GAT1_pre GABA Transporter (GAT1) GAT1_pre->GABA_Vesicle Recycling GABA->GAT1_pre Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding GABA_Uptake_Inhibitor (R)-1-Methylpiperidine-2-carboxylic Acid Derivative (Hypothetical) GABA_Uptake_Inhibitor->GAT1_pre Inhibition

References

An In-depth Technical Guide to the Synthesis of (R)-1-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of (R)-1-Methylpiperidine-2-carboxylic acid, also known as (R)-N-Methylpipecolic acid. This chiral piperidine derivative is a valuable building block in medicinal chemistry and drug development. The guide details a robust and efficient two-step synthetic pathway, commencing with the resolution of racemic pipecolic acid to obtain the desired (R)-enantiomer, followed by its N-methylation. This document presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the practical application of these methods.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-stage process. The initial and most critical step is securing the enantiomerically pure precursor, (R)-pipecolic acid. This is accomplished via the chemical resolution of a racemic mixture of pipecolic acid. Subsequently, the secondary amine of (R)-pipecolic acid is methylated to yield the final product.

The chosen method for N-methylation is the Eschweiler-Clarke reaction, a classic and reliable procedure for the methylation of amines that avoids the formation of quaternary ammonium salts and typically proceeds without racemization of chiral centers.[1]

Experimental Protocols

Step 1: Synthesis of (R)-Pipecolic Acid via Chemical Resolution

This protocol is adapted from a patented method describing the resolution of racemic 2-pipecolic acid using an optically pure resolving agent, L-(+)-mandelic acid.[2] The procedure involves the formation of diastereomeric salts, which can be separated by fractional crystallization.

Materials:

  • Racemic 2-pipecolic acid

  • L-(+)-Mandelic acid

  • Methanol

  • 20% Sodium hydroxide solution

  • Water

Procedure:

  • Salt Formation: In a suitable reaction vessel, dissolve racemic 2-pipecolic acid (1 molar equivalent) and L-(+)-mandelic acid (0.6 molar equivalents) in methanol at 60-70°C.

  • Crystallization: Cool the solution to 20-30°C and stir to allow for the precipitation of the (+)-pipecolic acid mandelate salt.

  • Isolation of Diastereomeric Salt: Filter the resulting solid and wash the filter cake with cold methanol. Dry the collected white solid, which is (+)-pipecolic acid mandelate.

  • Liberation of the Free Amino Acid: Suspend the isolated (+)-pipecolic acid mandelate in methanol. Adjust the pH to 10 with a 20% aqueous solution of sodium hydroxide to precipitate sodium mandelate.

  • Purification: Add water to the suspension to dissolve the sodium mandelate, and stir. Filter the mixture and wash the solid product with water until neutral.

  • Drying: Dry the resulting white solid to obtain (R)-(+)-pipecolic acid.

Step 2: N-Methylation of (R)-Pipecolic Acid via Eschweiler-Clarke Reaction

This protocol describes the methylation of the secondary amine of (R)-pipecolic acid using formaldehyde and formic acid.[1][3]

Materials:

  • (R)-Pipecolic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (for work-up, if necessary)

  • Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: To a reaction flask, add (R)-pipecolic acid (1 molar equivalent).

  • Addition of Reagents: Add an excess of formic acid and formaldehyde. A typical molar ratio is 1 equivalent of the amine to 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 100°C) and maintain for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended). Carbon dioxide will be evolved during the reaction.[1]

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, carefully neutralize the excess formic acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The product can then be extracted with an organic solvent.

  • Purification: Wash the organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography if necessary.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Synthesis of (R)-Pipecolic Acid by Chemical Resolution [2]

ParameterValue
Starting MaterialRacemic 2-pipecolic acid
Resolving AgentL-(+)-Mandelic acid
Yield of (R)-(+)-Pipecolic acid72.0%
Enantiomeric Excess (ee)> 99.0%
Specific Rotation [α]D²⁰+25.8° (c=2, H₂O)

Table 2: N-Methylation of (R)-Pipecolic Acid via Eschweiler-Clarke Reaction

ParameterValue
Starting Material(R)-Pipecolic acid
ReagentsFormaldehyde, Formic acid
Typical Yield>80%[3]
ChiralityRetention of configuration[1]

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Resolution of Racemic Pipecolic Acid Racemic Pipecolic Acid Racemic Pipecolic Acid Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Pipecolic Acid->Diastereomeric Salt Formation L-(+)-Mandelic Acid L-(+)-Mandelic Acid L-(+)-Mandelic Acid->Diastereomeric Salt Formation Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization (R)-Pipecolic Acid Mandelate Salt (R)-Pipecolic Acid Mandelate Salt Fractional Crystallization->(R)-Pipecolic Acid Mandelate Salt Base Treatment Base Treatment (R)-Pipecolic Acid Mandelate Salt->Base Treatment R_Pipecolic_Acid (R)-Pipecolic Acid Base Treatment->R_Pipecolic_Acid

Caption: Workflow for the synthesis of (R)-Pipecolic Acid.

N_Methylation_Workflow cluster_step2 Step 2: N-Methylation R_Pipecolic_Acid_Start (R)-Pipecolic Acid Eschweiler_Clarke Eschweiler-Clarke Reaction R_Pipecolic_Acid_Start->Eschweiler_Clarke Reagents Formaldehyde, Formic Acid Reagents->Eschweiler_Clarke Final_Product (R)-1-Methylpiperidine- 2-carboxylic acid Eschweiler_Clarke->Final_Product

Caption: N-Methylation of (R)-Pipecolic Acid.

Conclusion

This guide outlines a reliable and high-yielding synthetic route to this compound, a key chiral intermediate for pharmaceutical research and development. The detailed protocols for the chemical resolution of the racemic precursor and the subsequent N-methylation provide a practical framework for the synthesis of this compound. The provided quantitative data and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Elucidation of (R)-1-Methylpiperidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Methylpiperidine-2-carboxylic acid, also known as (R)-N-methylpipecolic acid, is a chiral cyclic amino acid derivative. Its structure, based on the piperidine ring, makes it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its physicochemical properties, predicted spectroscopic characteristics, and a plausible synthetic pathway. Due to the limited availability of specific experimental data in the public domain, this guide combines known information with theoretical predictions based on analogous structures and general principles of analytical chemistry.

Chemical Structure and Properties

This compound is a derivative of piperidine with a methyl group attached to the nitrogen atom and a carboxylic acid group at the 2-position, with the stereochemistry at the chiral center being (R).

Chemical Structure:

Caption: Figure 1. 2D representation of this compound.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1][2]
CAS Number 41447-17-0[1]
IUPAC Name (2R)-1-methylpiperidine-2-carboxylic acid[2]
SMILES CN1CCCC[C@@H]1C(=O)O
InChI InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Classification D-alpha-amino acid

Spectroscopic Data for Structural Elucidation

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
COOH 10.0 - 13.0Singlet (broad)Chemical shift is concentration and solvent dependent.[3][4][5]
H2 (α-proton) 3.0 - 3.5Doublet of DoubletsDiastereotopic proton adjacent to the carboxylic acid and nitrogen.
N-CH₃ 2.3 - 2.8SingletMethyl group attached to the nitrogen atom.
Piperidine Ring Protons (H3, H4, H5, H6) 1.5 - 3.2MultipletsComplex overlapping signals from the piperidine ring protons.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxyl) 170 - 185The carbonyl carbon of the carboxylic acid group.[3][4][5]
C2 (α-carbon) 60 - 70The chiral carbon attached to both the nitrogen and the carboxyl group.
N-CH₃ 40 - 45The carbon of the N-methyl group.
Piperidine Ring Carbons (C3, C4, C5, C6) 20 - 55Carbons of the piperidine ring.

2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Fragmentation

m/zFragmentNotes
143 [M]⁺Molecular ion peak.
126 [M - OH]⁺Loss of the hydroxyl radical from the carboxylic acid.[6]
98 [M - COOH]⁺Loss of the carboxyl group.[6]
84 [C₅H₁₀N]⁺Fragmentation of the piperidine ring.
70 [C₄H₈N]⁺Further fragmentation of the piperidine ring.

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Expected Infrared Absorption Frequencies

Functional GroupExpected Absorption Range (cm⁻¹)Notes
O-H (Carboxylic Acid) 2500 - 3300 (broad)A very broad band characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid.[3][4][5]
C-H (Aliphatic) 2850 - 3000Stretching vibrations of the C-H bonds in the piperidine ring and methyl group.
C=O (Carboxylic Acid) 1700 - 1725Strong absorption due to the carbonyl stretch.[3][4][5]
C-N Stretch 1000 - 1250Stretching vibration of the carbon-nitrogen bond.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are scarce. The following represents a plausible, generalized approach.

3.1. Synthesis: N-Methylation of (R)-Pipecolic Acid

A common method for the synthesis of N-methylated amino acids is the Eschweiler-Clarke reaction.

synthesis_workflow Figure 2. Plausible Synthetic Workflow Start (R)-Pipecolic Acid Reaction Reductive Amination (Eschweiler-Clarke Reaction) Start->Reaction 1. Reagents Formaldehyde (HCHO) Formic Acid (HCOOH) Reagents->Reaction 2. Product This compound Reaction->Product 3.

Caption: Figure 2. A potential synthetic route to the target molecule.

Protocol:

  • (R)-Pipecolic acid is dissolved in an excess of formic acid .

  • An excess of aqueous formaldehyde is added to the solution.

  • The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the excess formic acid and formaldehyde are removed under reduced pressure.

  • The crude product is then purified, for example, by recrystallization or column chromatography, to yield pure This compound .

3.2. Analytical Methods

The characterization of the synthesized product would involve the following analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry.

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy: To confirm the presence of the key functional groups.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-documented in publicly available literature. Some sources suggest potential interactions with neurotransmitter systems, but specific targets and signaling pathways have not been elucidated.[7] Further research is required to understand its pharmacological profile and mechanism of action.

logical_relationship Figure 3. Research Logic for Biological Activity Compound This compound Screening High-Throughput Screening (e.g., Receptor Binding Assays) Compound->Screening Target Identification of Biological Target(s) (e.g., Neurotransmitter Receptors) Screening->Target Pathway Elucidation of Signaling Pathway Target->Pathway Development Drug Development Candidate Pathway->Development

Caption: Figure 3. A logical workflow for investigating the biological activity.

Conclusion

This technical guide provides a foundational understanding of the structural elucidation of this compound. While specific experimental data is limited, the combination of theoretical predictions and data from analogous compounds offers a robust framework for its characterization. The provided synthetic and analytical protocols serve as a starting point for researchers in the fields of medicinal chemistry and drug development who are interested in exploring the potential of this chiral building block. Further investigation into its biological activity is warranted to uncover its therapeutic potential.

References

Physicochemical properties of (R)-1-Methylpiperidine-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-Methylpiperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. The information is compiled for professionals in research and development, with a focus on structured data presentation and detailed experimental methodologies.

Introduction

This compound, also known as (R)-N-Methylpipecolic acid, is a chiral cyclic amino acid derivative. Its structure, featuring a piperidine ring with a carboxylic acid group at the 2-position and a methyl group on the nitrogen, makes it a valuable building block in synthetic organic chemistry and medicinal chemistry. As a derivative of pipecolic acid, it holds potential for incorporation into peptidomimetics and other biologically active molecules. This document outlines its key physicochemical characteristics based on available data.

Physicochemical Properties

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1][2]
Monoisotopic Mass 143.094628657 Da[2]
CAS Number 41447-17-0[1]
Physical Form Solid[3]
XLogP3-AA (Computed) -1.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 40.5 Ų[2]
Heavy Atom Count 10[2]
Complexity (Computed) 136[2]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. The following sections describe standard methodologies applicable to this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). Impurities tend to lower and broaden the melting point range.

Methodology: A small, dry sample of this compound is packed into a capillary tube, which is then placed in a melting point apparatus (e.g., a DigiMelt or Mel-Temp unit).[4][5] The apparatus is heated slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.[5] The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For an unknown compound, a preliminary rapid heating can be performed to find an approximate range, followed by a more precise measurement with a fresh sample.[5]

MeltingPoint_Workflow A Sample Preparation: Pack dry compound into a capillary tube. B Apparatus Setup: Place capillary in melting point apparatus. Calibrate thermometer if necessary. A->B Load C Heating: Heat slowly (1-2°C/min). B->C Initiate D Observation: Record T_start (first liquid) and T_end (all liquid). C->D Observe E Data Analysis: Report the melting point range (T_start - T_end). D->E Analyze

Melting Point Determination Workflow.
pKa Determination

The pKa values indicate the strength of the acidic (carboxylic acid) and basic (tertiary amine) groups. These values are typically determined experimentally via potentiometric titration.[6]

Methodology: A known concentration of this compound is dissolved in water. The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), while the pH is continuously monitored with a calibrated pH meter.[7] A titration curve is generated by plotting the pH versus the volume of titrant added.[7][8] The pKa of the carboxylic acid group (pKa₁) is the pH at the half-equivalence point of the first buffer region. To determine the pKa of the conjugate acid of the tertiary amine (pKa₂), a separate titration with a standardized strong acid (e.g., 0.1 M HCl) is performed, and the pH at the half-equivalence point is determined.

pKa_Determination_Workflow cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Preparation: Dissolve known amount of sample in water. Calibrate pH meter. B Titration: Add standardized titrant (NaOH or HCl) in increments. A->B C Measurement: Record pH after each addition. B->C D Plotting: Generate titration curve (pH vs. Volume). C->D Collect Data E Determination: Identify half-equivalence points on the curve. D->E F Result: pKa = pH at half-equivalence point. E->F

pKa Determination via Titration.
Solubility Determination

Solubility is determined by finding the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For drug development, solubility in aqueous and organic media is a key parameter.

Methodology: A standard approach involves preparing a suspension of the compound in the chosen solvent (e.g., water, buffer, ethanol) at a concentration known to be above its solubility limit.[9] The suspension is agitated in a sealed container at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[9] After equilibration, the suspension is centrifuged or filtered to separate the undissolved solid. The concentration of the compound in the clear supernatant or filtrate is then measured using a suitable analytical technique, such as HPLC or LC-MS. This concentration represents the equilibrium solubility.[9]

Solubility_Workflow A Suspension Prep: Add excess solid to a known volume of solvent. B Equilibration: Agitate sample at constant temperature (e.g., 24h). A->B C Separation: Centrifuge or filter to remove undissolved solid. B->C D Analysis: Measure concentration of the compound in the clear supernatant/filtrate. C->D E Result: Measured concentration is the equilibrium solubility. D->E

Equilibrium Solubility Determination Workflow.
Optical Rotation Measurement

As a chiral molecule, this compound will rotate the plane of polarized light.[10] The specific rotation is a characteristic property measured using a polarimeter.

Methodology: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a specific solvent to a known concentration (c, in g/mL) and volume.[11] A polarimeter tube of a known path length (l, in decimeters) is filled with the solution.[10][12] The instrument's light source is typically a sodium D-line (589 nm).[13][14] The observed rotation (α) is measured at a specific temperature (T).[10] The specific rotation [α] is then calculated using the formula: [α]ᵀλ = α / (l × c).[11][14] The sign (+ or -) indicates whether the rotation is dextrorotatory or levorotatory.[10]

OpticalRotation_Workflow A Solution Prep: Accurately weigh sample and dissolve in a solvent to a known concentration (c). B Polarimeter Setup: Calibrate with a solvent blank. Fill polarimeter tube (known length, l). A->B Load Sample C Measurement: Measure the observed angle of rotation (α) at a specific temperature and wavelength. B->C Analyze D Calculation: Calculate specific rotation: [α] = α / (l × c) C->D Process Data E Result: Report specific rotation with temperature, wavelength, and solvent. D->E Finalize

Specific Optical Rotation Measurement Workflow.

Biological Context and Signaling Pathways

This compound is classified as a D-alpha-amino acid derivative.[15] Based on available literature, this compound is primarily utilized as a synthetic intermediate or a building block in the development of more complex molecules, such as inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.[16] There is currently no widely documented evidence of this compound itself being a key modulator in specific, well-defined biological signaling pathways. Its utility lies in its structural contribution to larger, pharmacologically active compounds.

References

The Enigmatic Bioactivity of (R)-1-Methylpiperidine-2-carboxylic Acid and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Methylpiperidine-2-carboxylic acid, also known as N-methyl-D-pipecolic acid, is a chiral cyclic amino acid derivative. While direct and extensive biological data on this specific molecule remains limited in publicly available scientific literature, the broader class of piperidine-2-carboxylic acid derivatives has garnered significant attention in medicinal chemistry. These compounds, characterized by a piperidine ring with a carboxylic acid at the 2-position, serve as a versatile scaffold for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the known biological activities of this compound derivatives, with a primary focus on their well-documented role as N-methyl-D-aspartate (NMDA) receptor antagonists. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways to provide a comprehensive resource for researchers in the field.

This compound: The Core Moiety

This compound is a derivative of pipecolic acid, a metabolite of lysine found in biological fluids. While its specific pharmacological profile is not extensively characterized, its structural similarity to known neuromodulatory compounds suggests potential activity within the central nervous system. Research on its parent compound, pipecolic acid, has indicated potential roles in neurological processes, including the induction of oxidative stress in the cerebral cortex and apoptosis in neuronal cells. Furthermore, some studies suggest that pipecolic acid may possess bicuculline-sensitive actions in the brain, hinting at an interaction with GABAergic systems. The N-methylation and the specific (R)-stereochemistry of the core molecule are expected to significantly influence its binding affinity, selectivity, and overall biological activity compared to its parent compound and other derivatives.

Piperidine-2-Carboxylic Acid Derivatives as NMDA Receptor Antagonists

The most extensively studied biological activity of piperidine-2-carboxylic acid derivatives is their antagonism of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. Therefore, NMDA receptor antagonists are of significant therapeutic interest.

Quantitative Data on NMDA Receptor Antagonist Activity

The following table summarizes the in vitro and in vivo activities of various piperidine-2-carboxylic acid derivatives as NMDA receptor antagonists.

CompoundAssay TypeTarget/ModelActivity MetricValue
cis-4-(phosphonomethyl)piperidine-2-carboxylic acidRadioligand Binding[3H]CPP displacementIC5095 nM
cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acidRadioligand Binding[3H]CPP displacementIC50120 nM
cis-4-(phosphonomethyl)piperidine-2-carboxylic acidIn vivoNMDA-induced lethality in miceMED10 mg/kg (i.p.)
cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acidIn vivoNMDA-induced lethality in miceMED40 mg/kg (i.p.)
cis-4-(tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053)Radioligand Binding[3H]CGS-19755 displacementIC50107 ± 7 nM
cis-4-(tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053)Cortical Wedge PreparationAntagonism of NMDA responseIC504.2 ± 0.4 µM
cis-4-(tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053)In vivoNMDA-induced convulsions in neonatal ratsMED20 mg/kg (i.p.)
cis-4-(tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053)In vivoNMDA-induced lethality in miceMED5 mg/kg (i.p.)
(-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723)Radioligand Binding[3H]CGS 19755 displacementIC5067 ± 6 nM
(-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723)Cortical Slice PreparationAntagonism of 40 µM NMDAIC501.9 ± 0.24 µM

IC50: Half-maximal inhibitory concentration. MED: Minimum effective dose.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is used to determine the binding affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat forebrain membrane homogenate (source of NMDA receptors)

  • Radioligand (e.g., [3H]CGS-19755)

  • Test compounds (e.g., this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., unlabeled glutamate or a known high-affinity antagonist)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a reaction tube, add the rat forebrain membrane homogenate, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the mixture at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Calcium Flux Assay for Functional NMDA Receptor Antagonism

This assay measures the ability of a compound to inhibit the influx of calcium through the NMDA receptor channel upon activation by agonists.

Materials:

  • HEK293 cells expressing recombinant NMDA receptors (e.g., NR1/NR2A or NR1/NR2B subunits)

  • Cell culture medium

  • Poly-D-lysine coated 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4, and 1.8 mM CaCl2)

  • NMDA receptor agonists (glutamate and glycine or D-serine)

  • Test compounds (e.g., this compound derivatives)

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Seed the NMDA receptor-expressing HEK293 cells onto poly-D-lysine coated 384-well plates and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in culture medium for a specified time (e.g., 60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Pre-incubate the cells with the test compounds or vehicle control for a defined period.

  • Using the fluorescence plate reader, measure the baseline fluorescence.

  • Add a solution of NMDA receptor agonists (glutamate and co-agonist) to the wells to stimulate calcium influx.

  • Immediately begin recording the fluorescence intensity over time.

  • Analyze the data by measuring the change in fluorescence intensity (e.g., peak fluorescence or area under the curve) in the presence and absence of the test compound.

  • Determine the IC50 value of the test compound for the inhibition of the agonist-induced calcium influx.

Signaling Pathways and Visualizations

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by the binding of glutamate and a co-agonist (glycine or D-serine), coupled with membrane depolarization to relieve the magnesium block, leads to the influx of Ca²⁺ ions. This calcium influx acts as a critical second messenger, initiating a cascade of downstream signaling events that are crucial for synaptic plasticity and neuronal function.

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx opens Depolarization Membrane Depolarization Mg_Block Mg²⁺ Block Relief Depolarization->Mg_Block Mg_Block->NMDAR enables Calmodulin Calmodulin Ca_Influx->Calmodulin CaMKII CaMKII Calmodulin->CaMKII activates PKC PKC Calmodulin->PKC activates CREB CREB Phosphorylation CaMKII->CREB PKC->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Antagonist (R)-1-Methylpiperidine-2- carboxylic acid derivative Antagonist->NMDAR inhibits

Caption: Simplified NMDA receptor signaling cascade and the inhibitory action of its antagonists.

Experimental Workflow for NMDA Receptor Antagonist Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of potential NMDA receptor antagonists.

Experimental_Workflow start Start: Compound Library ((R)-1-Methylpiperidine-2-carboxylic acid derivatives) binding_assay Primary Screen: Radioligand Binding Assay start->binding_assay determine_ic50 Determine IC50 for NMDA Receptor Binding binding_assay->determine_ic50 functional_assay Secondary Screen: Functional Assay (e.g., Calcium Flux) determine_ic50->functional_assay Active Compounds determine_functional_ic50 Determine IC50 for Functional Antagonism functional_assay->determine_functional_ic50 selectivity_panel Selectivity Profiling (Other Receptors) determine_functional_ic50->selectivity_panel Potent Compounds in_vivo_testing In Vivo Efficacy Studies (e.g., Neuroprotection models) selectivity_panel->in_vivo_testing Selective Compounds end Lead Compound Identification in_vivo_testing->end

Caption: A typical experimental workflow for the screening of NMDA receptor antagonists.

Conclusion and Future Directions

While the direct biological activity of this compound is an area that warrants further investigation, the extensive research on its derivatives highlights the therapeutic potential of the piperidine-2-carboxylic acid scaffold. The well-established role of these derivatives as potent and selective NMDA receptor antagonists provides a strong foundation for their development as neuroprotective agents. Future research should focus on elucidating the specific structure-activity relationships of N-methylated piperidine-2-carboxylic acids to optimize their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the biological activities of this compound and its close analogues beyond NMDA receptor antagonism could unveil novel therapeutic applications. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate these future research endeavors.

(R)-1-Methylpiperidine-2-carboxylic Acid Derivatives: A Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Methylpiperidine-2-carboxylic acid, also known as (R)-N-methylpipecolic acid, and its derivatives represent a significant class of compounds in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and applications of these derivatives, with a particular focus on their role as modulators of nicotinic acetylcholine receptors (nAChRs). Detailed experimental protocols for key synthetic transformations and biological assays are presented, alongside a quantitative analysis of structure-activity relationships. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms and research methodologies associated with this promising class of molecules.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast number of approved pharmaceuticals.[1] Specifically, derivatives of pipecolic acid, the saturated homolog of proline, have garnered considerable attention due to their conformational rigidity and potential to mimic peptide turns.[2] The (R)-enantiomer of 1-methylpiperidine-2-carboxylic acid serves as a key building block for the synthesis of a diverse array of bioactive molecules. These derivatives have shown potential in various therapeutic areas, including as anticonvulsants, anesthetics, and antidepressants.[3] A particularly promising area of application is their interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological and inflammatory disorders.[1][4] This guide will delve into the synthetic strategies to access these derivatives and explore their applications, with a focus on their modulation of nAChR activity.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically starts from the chiral precursor, (R)-pipecolic acid. The key synthetic step is the N-methylation of the piperidine nitrogen.

N-Methylation of (R)-Pipecolic Acid

A common and efficient method for the N-methylation of secondary amines like (R)-pipecolic acid is the Eschweiler-Clarke reaction. This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent. The reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.

Experimental Protocol: Synthesis of this compound via Eschweiler-Clarke Reaction

  • Materials: (R)-Pipecolic acid, Formaldehyde (37% solution in water), Formic acid (98-100%), Methanol, Diethyl ether.

  • Procedure:

    • To a solution of (R)-pipecolic acid (1.0 eq) in methanol, add formaldehyde solution (2.2 eq).

    • Slowly add formic acid (2.2 eq) to the mixture at 0 °C.

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess reagents.

    • Dissolve the residue in a minimal amount of water and adjust the pH to ~9-10 with a suitable base (e.g., NaOH).

    • Extract the aqueous layer with diethyl ether (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by crystallization or chromatography if necessary.

Synthesis of Derivatives

Derivatives of this compound, such as esters and amides, can be synthesized using standard coupling reactions from the carboxylic acid moiety.

Experimental Protocol: Synthesis of an Amide Derivative

  • Materials: this compound, a primary or secondary amine, a coupling agent (e.g., EDC·HCl, HATU), a base (e.g., DIPEA), and a suitable solvent (e.g., DMF, DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent.

    • Add the amine (1.1 eq), the coupling agent (1.2 eq), and the base (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

Derivatives of this compound have shown significant promise as modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.[4]

Nicotinic Acetylcholine Receptor Modulation

Several studies have investigated the structure-activity relationship (SAR) of piperidine derivatives as nAChR modulators. The piperidine core acts as a scaffold to present various substituents that can interact with the receptor binding sites.

Quantitative Data Presentation

The following table summarizes the in vitro activity of a series of bupropion analogues, which share a piperidine-like moiety, as antagonists of different nAChR subtypes. This data illustrates the potential for developing subtype-selective modulators.

CompoundRR'α3β4 nAChR IC50 (μM)α4β2 nAChR IC50 (μM)
2a HH1.8 ± 0.226 ± 2
2b 2-FH1.1 ± 0.119 ± 2
2c 3-FH1.3 ± 0.121 ± 2
2d 4-FH1.5 ± 0.123 ± 2
2e 2-ClH0.9 ± 0.115 ± 1
2f 3-ClH1.1 ± 0.117 ± 1
2g 4-ClH1.2 ± 0.119 ± 2
2h 2-MeH1.4 ± 0.122 ± 2
2i 3-MeH1.6 ± 0.124 ± 2
2j 4-MeH1.7 ± 0.125 ± 2

Data adapted from a study on bupropion analogues, which are structurally related to the compounds of interest.[2]

Signaling Pathways

Activation of nAChRs, particularly the α7 subtype, leads to an influx of calcium ions (Ca2+). This increase in intracellular Ca2+ triggers a cascade of downstream signaling events, including the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is known to play a critical role in promoting cell survival and neuroprotection.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR Nicotinic Acetylcholine Receptor (α7) Ca_ion Ca²⁺ nAChR->Ca_ion Opens channel Ligand (R)-1-Methylpiperidine-2- carboxylic acid derivative Ligand->nAChR Binds PI3K PI3K Ca_ion->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effects (e.g., Neuroprotection, Cell Survival) Akt->Downstream Promotes

Caption: Signaling pathway of a this compound derivative acting on a nicotinic acetylcholine receptor.

Experimental Workflows

The discovery and development of novel this compound derivatives as nAChR modulators typically follows a structured workflow, from synthesis to biological evaluation.

G start Design of Derivatives synthesis Synthesis of (R)-1-Methylpiperidine-2- carboxylic acid derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification screening Primary Screening (e.g., Radioligand Binding Assay) purification->screening functional_assay Functional Assay (e.g., Electrophysiology) screening->functional_assay sar Structure-Activity Relationship (SAR) Analysis functional_assay->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->start Iterative Design

References

Enantioselective Synthesis of 1-Methylpiperidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the principal methodologies for the enantioselective synthesis of 1-methylpiperidine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. The guide details three primary synthetic strategies: chiral pool synthesis originating from L-lysine, asymmetric organocatalysis via Michael addition, and diastereoselective alkylation employing a chiral auxiliary. For each approach, this document presents detailed experimental protocols, comparative quantitative data, and workflow visualizations to facilitate practical application in a research and development setting.

Introduction

1-Methylpiperidine-2-carboxylic acid, also known as N-methylpipecolic acid, is a non-proteinogenic amino acid that serves as a crucial chiral precursor in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. The stereochemistry at the C-2 position is often critical for the biological activity and pharmacological profile of the final compound. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure forms of this molecule is of paramount importance. This guide explores and compares three robust strategies for achieving this synthetic goal.

Chiral Pool Synthesis from L-Lysine

The use of readily available and inexpensive chiral starting materials is a cornerstone of efficient asymmetric synthesis. L-lysine, a naturally occurring amino acid, represents an ideal chiral precursor for the synthesis of (S)-1-methylpiperidine-2-carboxylic acid, preserving the inherent stereochemistry of the starting material. This approach typically involves an enzymatic cascade followed by a chemical N-methylation step.

Synthetic Strategy

The enzymatic conversion of L-lysine to (S)-pipecolic acid is a highly efficient and stereospecific process.[1][2][3] This biotransformation is typically accomplished using a two-enzyme system: L-lysine α-oxidase and Δ1-piperideine-2-carboxylate reductase. The L-lysine α-oxidase converts L-lysine to an intermediate that spontaneously cyclizes to Δ1-piperideine-2-carboxylic acid. This imine is then reduced in situ by Δ1-piperideine-2-carboxylate reductase to yield (S)-pipecolic acid with excellent enantiopurity. The final step is a standard chemical N-methylation to afford the target molecule.

Lysine L-Lysine Enzyme1 L-Lysine α-Oxidase Lysine->Enzyme1 Intermediate1 Δ1-Piperideine-2-carboxylic Acid Enzyme1->Intermediate1 Enzyme2 Δ1-Piperideine-2-carboxylate Reductase Intermediate1->Enzyme2 PipecolicAcid (S)-Pipecolic Acid Enzyme2->PipecolicAcid Methylation N-Methylation (e.g., HCHO, HCOOH) PipecolicAcid->Methylation FinalProduct (S)-1-Methylpiperidine-2-carboxylic Acid Methylation->FinalProduct

Figure 1: Synthetic pathway from L-lysine to (S)-1-methylpiperidine-2-carboxylic acid.

Experimental Protocol

Step 1: Enzymatic Synthesis of (S)-Pipecolic Acid

This protocol is adapted from a laboratory-scale process for the enzymatic synthesis of L-pipecolic acid.[1]

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a solution containing L-lysine (e.g., 50 g/L) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Enzyme Addition: Add L-lysine α-oxidase from Trichoderma viride and a recombinant E. coli cell extract co-expressing Δ1-piperideine-2-carboxylate reductase from Pseudomonas putida and glucose dehydrogenase from Bacillus subtilis (for cofactor regeneration).

  • Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by HPLC.

  • Work-up and Isolation: Upon completion, terminate the reaction by acidifying the mixture (e.g., with HCl to pH 2). Remove the enzyme preparation by centrifugation or filtration. The supernatant is then purified, for instance, by ion-exchange chromatography to yield (S)-pipecolic acid.

Step 2: N-Methylation of (S)-Pipecolic Acid (Eschweiler-Clarke Reaction)

  • Reaction Setup: Dissolve (S)-pipecolic acid (1 equivalent) in a mixture of formic acid (excess) and formaldehyde (excess).

  • Reaction Conditions: Heat the reaction mixture at reflux (around 100 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation: Cool the reaction mixture and evaporate the excess formic acid and formaldehyde under reduced pressure. Dissolve the residue in water and adjust the pH to the isoelectric point of the product. The product can be purified by crystallization or chromatography.

Quantitative Data
MethodStarting MaterialKey Reagents/CatalystsYieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
Chiral Pool SynthesisL-LysineL-lysine α-oxidase, Δ1-piperideine-2-carboxylate reductaseHigh (e.g., 27 g/L)>99%N/A[1]

Asymmetric Organocatalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of metal catalysts. For the synthesis of substituted piperidines, the asymmetric Michael addition of a nucleophile to an α,β-unsaturated system is a common and effective strategy.

Synthetic Strategy

This approach involves the reaction of a suitable Michael acceptor with a Michael donor, catalyzed by a chiral organocatalyst, such as a chiral amine or a phosphoric acid. An intramolecular aza-Michael addition of an enone carbamate can be a highly effective route to functionalized 2-substituted piperidines.[4][5] The resulting product can then be further elaborated to the target molecule.

Substrate Enone Carbamate Catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid Derivative) Substrate->Catalyst Intermediate Chiral Intermediate Catalyst->Intermediate Cyclization Intramolecular Aza-Michael Addition Intermediate->Cyclization Piperidine Enantioenriched Piperidine Derivative Cyclization->Piperidine Elaboration Further Functional Group Manipulations Piperidine->Elaboration FinalProduct (S)-1-Methylpiperidine-2-carboxylic Acid Elaboration->FinalProduct Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Acylation Acylation Auxiliary->Acylation AcylatedAux N-Acyl Oxazolidinone Acylation->AcylatedAux Deprotonation Deprotonation (e.g., LDA, NaHMDS) AcylatedAux->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation AlkylatedProduct Alkylated Auxiliary Alkylation->AlkylatedProduct Cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) AlkylatedProduct->Cleavage FinalProduct Enantioenriched Carboxylic Acid Cleavage->FinalProduct

References

Spectroscopic Characterization of (R)-1-Methylpiperidine-2-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (R)-1-Methylpiperidine-2-carboxylic acid. These predictions are derived from the analysis of its constituent functional groups—a tertiary amine within a piperidine ring and a carboxylic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~3.0-3.2Multiplet1HH-2 (α to COOH)
~2.8-3.0Multiplet1HH-6 (equatorial)
~2.3-2.5Singlet3H-NCH₃
~2.1-2.3Multiplet1HH-6 (axial)
~1.5-1.9Multiplet6HH-3, H-4, H-5

Predicted solvent: CDCl₃ or D₂O. The carboxylic acid proton is exchangeable and may not be observed in D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~175-180-COOH
~65-70C-2
~55-60C-6
~42-47-NCH₃
~25-35C-3, C-5
~20-25C-4

Predicted solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2950-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1465MediumC-H bend (CH₂)
~1200-1300MediumC-O stretch

Sample state: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
m/z RatioFragmentation
143.09[M]⁺ (Molecular Ion)
98Loss of -COOH (Carboxylic Acid group)
84Decarboxylation followed by loss of a methyl radical

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of small organic molecules.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer.[1] The sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD). ¹H NMR chemical shifts are reported in parts per million (ppm) and referenced to the residual protio solvent signal (e.g., CDCl₃ at 7.26 ppm).[1] Data for ¹H NMR would be reported as follows: chemical shift (δ ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant (Hz), and integration. ¹³C NMR spectra would be recorded at 125 MHz, with chemical shifts referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[1]

Infrared (IR) Spectroscopy

IR spectra would be recorded on a Perkin Elmer Spectrum 100 FTIR spectrometer.[1] The data would be collected from a thin film of the sample on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectral data is reported in wavenumbers (cm⁻¹).[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS data would be obtained from the Princeton University Mass Spectral Facility using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[1] Calculated m/z values for the molecular ion ([M+H]⁺ or [M+Na]⁺) would be compared to the found values to confirm the elemental composition.

Workflow and Data Interpretation

The process of spectroscopic analysis follows a logical workflow from sample preparation to final structure elucidation. This process is crucial for ensuring data quality and accurate interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Prep Purified (R)-1-Methyl- piperidine-2-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Formula) MS->MS_Data Structure Structure Elucidation & Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

The interpretation of the collective data is key. The IR spectrum identifies the presence of the carboxylic acid and aliphatic C-H bonds. Mass spectrometry confirms the molecular weight and elemental formula. Finally, ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.

References

Methodological & Application

Application Notes and Protocols: (R)-1-Methylpiperidine-2-carboxylic Acid and its Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperidine scaffolds are fundamental structural motifs in a vast number of pharmaceuticals and natural products. The stereochemistry of these heterocyclic compounds often dictates their biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. (R)-1-Methylpiperidine-2-carboxylic acid, a chiral cyclic amino acid, represents a potentially valuable, yet under-explored, building block and organocatalyst in asymmetric synthesis.

While specific, detailed applications of this compound as a catalyst are not extensively documented in peer-reviewed literature, its parent compound, pipecolic acid, has been successfully employed as an organocatalyst in several asymmetric transformations. This document will focus on the well-established applications of pipecolic acid to illustrate the potential of this class of chiral piperidine carboxylic acids in asymmetric synthesis. The principles and protocols described herein may serve as a foundation for the future investigation of this compound and other N-substituted derivatives as catalysts and chiral auxiliaries.

Application 1: Pipecolic Acid-Catalyzed Asymmetric Mannich Reaction

Pipecolic acid, the six-membered ring analog of proline, has proven to be an effective organocatalyst for the direct asymmetric Mannich reaction between aldehydes and α-imino esters. This reaction is a powerful tool for the synthesis of chiral β-amino acids.

In contrast to proline-catalyzed reactions which predominantly yield the syn-product, (S)-pipecolic acid-catalyzed Mannich reactions can provide both syn- and anti-products with high enantioselectivities (>98% ee).[1] The diastereomeric ratio of the products ranges from 1.4:1 to 2:1 (syn to anti).[1] This difference in diastereoselectivity is attributed to the more rigid piperidine ring of pipecolic acid compared to the pyrrolidine ring of proline.[1] This rigidity alters the electrostatic interactions in the transition state, allowing the reaction to proceed through both s-trans- and s-cis-enamine intermediates, leading to the formation of both diastereomers.[1]

Quantitative Data
EntryAldehyde (R)Yield (%)dr (syn:anti)ee (syn) (%)ee (anti) (%)
1Me802.0:1>99>99
2i-Pr821.4:1>9998

Data sourced from a study on (S)-pipecolic acid-catalyzed Mannich reactions.[1]

Experimental Protocol: General Procedure for (S)-Pipecolic Acid-Catalyzed Mannich Reaction

Materials:

  • (S)-Pipecolic acid

  • Aldehyde (e.g., propanal, isobutyraldehyde)

  • N-p-methoxyphenyl (PMP)-protected α-imino ethyl glyoxylate

  • Solvent (e.g., DMSO)

Procedure:

  • To a solution of the N-PMP-protected α-imino ethyl glyoxylate (1.0 equiv) in the chosen solvent, add the aldehyde (1.5 equiv).

  • Add (S)-pipecolic acid (0.2 equiv) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to separate the syn and anti diastereomers and afford the pure products.

  • The enantiomeric excess of each diastereomer is determined by chiral HPLC analysis.

Proposed Catalytic Cycle

Mannich_Reaction cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products catalyst (S)-Pipecolic Acid enamine Chiral Enamine catalyst->enamine + Aldehyde - H2O aldehyde Aldehyde intermediate Adduct Intermediate enamine->intermediate + α-Imino Ester imine α-Imino Ester product syn- and anti-Mannich Products intermediate->product + H2O product->catalyst - Catalyst (regenerated) final_product Chiral β-Amino Acid Derivatives aldehyde_input Aldehyde imine_input α-Imino Ester

Caption: Proposed catalytic cycle for the pipecolic acid-catalyzed asymmetric Mannich reaction.

Application 2: N-Acyl Pipecolic Acid Derivatives in Asymmetric Reduction of N-Aryl Imines

Derivatives of pipecolic acid, such as N-formamides, have been developed as effective Lewis base organocatalysts for the enantioselective reduction of N-aryl imines using trichlorosilane as the reducing agent.[2][3] These catalysts have demonstrated high reactivity and enantioselectivity for a range of substrates, affording chiral amines in high yields and with excellent enantiomeric excess.

The side amide group of the catalyst plays a crucial role in its performance.[2][3] Studies have shown that both arylamido- and non-arylamido-type catalysts can be highly effective, providing access to a variety of chiral amines with up to 98% isolated yield and up to 96% ee.[2][3]

Quantitative Data for N-Formyl Pipecolic Acid-Derived Catalysts
Substrate (Imine)Catalyst TypeYield (%)ee (%)
N-aryl ketimine 1Arylamidoup to 98up to 96
N-aryl ketimine 2Non-arylamidohighhigh
Non-aromatic ketimineArylamidovariablevariable
Non-methyl ketimineNon-arylamidovariablevariable

Data represents a summary of findings for a series of N-formamides derived from L-pipecolinic acid.[2][3]

Experimental Protocol: General Procedure for Asymmetric Reduction of N-Aryl Imines

Materials:

  • N-Aryl imine

  • Chiral N-formyl pipecolic acid-derived catalyst

  • Trichlorosilane (HSiCl₃)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-aryl imine (1.0 equiv) in the anhydrous solvent.

  • Add the chiral N-formyl pipecolic acid-derived catalyst (typically 5-10 mol%).

  • Cool the mixture to the desired temperature (e.g., -78 °C to 0 °C).

  • Slowly add trichlorosilane (1.5-2.0 equiv) to the reaction mixture, followed by the addition of the base (2.0-3.0 equiv).

  • Stir the reaction at the same temperature until the starting material is consumed (monitored by TLC or HPLC).

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate or a basic workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired chiral amine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow

Asymmetric_Reduction_Workflow start Start step1 Dissolve N-Aryl Imine and Catalyst in Anhydrous Solvent start->step1 step2 Cool Reaction Mixture (e.g., -78 °C) step1->step2 step3 Add Trichlorosilane and Base step2->step3 step4 Stir until Completion step3->step4 step5 Quench Reaction step4->step5 step6 Aqueous Workup and Extraction step5->step6 step7 Purification by Chromatography step6->step7 end Chiral Amine Product step7->end

Caption: General experimental workflow for the asymmetric reduction of N-aryl imines.

Synthesis of Piperidine-2-carboxylic Acid

A common method for the synthesis of piperidine-2-carboxylic acid (pipecolic acid) involves the catalytic hydrogenation of 2-pyridinecarboxylic acid (picolinic acid).

Experimental Protocol: Synthesis of Piperidine-2-carboxylic Acid

Materials:

  • 2-Pyridinecarboxylic acid

  • Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

  • Hydrogen gas (H₂)

  • Solvent (e.g., water, methanol, or a mixture)

  • Acid (e.g., HCl, if the hydrochloride salt is desired)

Procedure:

  • Dissolve 2-pyridinecarboxylic acid in the chosen solvent in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 4-5 MPa).

  • Heat the reaction mixture to the appropriate temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitor the reaction for hydrogen uptake. Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization. For instance, after removing most of the water, methanol can be added to precipitate the solid product, which is then collected by filtration and dried.

Note: The synthesis of the specific enantiomer, (R)-pipecolic acid, would require either an asymmetric hydrogenation method or the resolution of the racemic mixture. The subsequent N-methylation to obtain this compound would involve a separate synthetic step, for example, reductive amination with formaldehyde.

Conclusion

While the direct application of this compound in asymmetric catalysis is an area ripe for exploration, the extensive research on its parent compound, pipecolic acid, and its N-acyl derivatives demonstrates the significant potential of this chiral scaffold. The protocols and data presented here for pipecolic acid-catalyzed reactions provide a solid foundation for researchers interested in developing novel asymmetric transformations. Future work in this area could involve the synthesis and evaluation of this compound and other N-alkylated derivatives as organocatalysts, potentially uncovering new reactivity and selectivity profiles in asymmetric synthesis.

References

Application of (R)-1-Methylpiperidine-2-carboxylic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Methylpiperidine-2-carboxylic acid , a chiral derivative of pipecolic acid, serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, non-planar piperidine scaffold allows for the precise spatial orientation of functional groups, making it an attractive moiety for designing molecules that interact with specific biological targets. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential therapeutic agents and its evaluation in biological assays.

Overview of Applications

This compound and its derivatives have been investigated for a range of therapeutic applications, primarily due to their ability to serve as key intermediates in the synthesis of complex bioactive molecules. The hydrochloride salt is often used to improve solubility in aqueous media for both synthetic manipulations and biological testing.

Key areas of application include:

  • Anticoagulant Therapy: A significant application of a closely related derivative is in the synthesis of the direct thrombin inhibitor, Argatroban. The (2R,4R)-4-methylpiperidine-2-carboxylic acid core is crucial for its biological activity.

  • Infectious Diseases: Piperidine scaffolds are being explored as inhibitors of essential enzymes in pathogens. For instance, derivatives have been synthesized and tested as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, a key enzyme in the menaquinone biosynthetic pathway.

  • Central Nervous System (CNS) Disorders: The piperidine motif is a common feature in many CNS-active drugs. This compound is a precursor for compounds targeting neurotransmitter systems.[1]

  • Enzyme Inhibition: The carboxylic acid functionality and the chiral piperidine ring make it a suitable starting point for designing enzyme inhibitors, including soluble epoxide hydrolase (sEH) inhibitors.

  • G Protein-Coupled Receptor (GPCR) Modulation: Piperidine derivatives are known to interact with various GPCRs, and this scaffold can be used to develop novel receptor agonists or antagonists.

Synthesis of this compound Derivatives

The synthesis of derivatives from this compound typically involves standard organic chemistry transformations. Below are general protocols for common derivatization strategies.

Amide Bond Formation

Protocol for Amide Coupling:

This protocol describes the coupling of the carboxylic acid group of this compound with a primary or secondary amine using a peptide coupling agent like HATU.

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Biological Evaluation Protocols

The following are example protocols for evaluating the biological activity of derivatives of this compound.

Enzyme Inhibition Assay: Soluble Epoxide Hydrolase (sEH)

This protocol outlines a general procedure for screening compounds as potential inhibitors of human soluble epoxide hydrolase (sEH).

Materials:

  • Synthesized this compound derivatives dissolved in DMSO

  • Recombinant human sEH enzyme

  • sEH substrate (e.g., PHOME)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a small volume of the diluted compounds to the respective wells. Include a positive control (known sEH inhibitor) and a negative control (DMSO vehicle).

  • Add the sEH enzyme solution to all wells except for the blank.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the sEH substrate to all wells.

  • Monitor the reaction progress by measuring the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assay: GPCR Activity Screening

This protocol provides a general workflow for screening compounds for their ability to modulate the activity of a specific G protein-coupled receptor (GPCR) using a cell-based assay that measures changes in a second messenger, such as cyclic AMP (cAMP).

Materials:

  • A stable cell line expressing the target GPCR

  • Synthesized this compound derivatives dissolved in DMSO

  • Assay medium (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Reference agonist and antagonist for the target GPCR

  • 384-well white microplates

  • Multimode plate reader

Procedure:

  • Seed the cells expressing the target GPCR into 384-well plates and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the assay medium.

  • For agonist screening, add the diluted compounds to the cells and incubate for a specified time at 37°C.

  • For antagonist screening, pre-incubate the cells with the test compounds before adding a known concentration of the reference agonist (typically at its EC₈₀ concentration).

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • For agonist mode, calculate the percentage of activation relative to the maximal response of the reference agonist. For antagonist mode, calculate the percentage of inhibition of the agonist-induced response.

  • Determine EC₅₀ values for agonists and IC₅₀ values for antagonists by plotting the response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data for Structurally Related Compounds

While specific quantitative data for this compound itself is not widely available in the public domain, the following tables summarize data for structurally related piperidine derivatives, illustrating the potential potency that can be achieved with this scaffold.

Table 1: Inhibitory Potencies of Piperidine Derivatives against MenA from M. tuberculosis [2]

Compound IDModificationMenA IC₅₀ (µM)M. tb GIC₅₀ (µM)
1 Western: 4-chlorophenyl15 ± 210 ± 1
2 Western: 2-naphthyl22 ± 38 ± 1
3 Eastern: 4-(methyl(propyl)amino)benzyl13 ± 210 ± 1

Note: These compounds have a more complex structure than this compound but contain a piperidine core.

Table 2: Inhibitory Potencies of Chromone-Piperidine Amides against human sEH [3]

Compound IDPiperidine Moiety% Inhibition at 10 µMIC₅₀ (µM)
7 N-(1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl)>50%1.75
8 N-(1-[(4-fluorophenyl)methyl]piperidin-4-yl)>50%>10
9 N-(1-[(pyridin-2-yl)methyl]piperidin-4-yl)>50%>10

Note: These compounds are amide derivatives of a chromone carboxylic acid and various substituted piperidines.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_synthesis cluster_synthesis Amide Derivative Synthesis Start (R)-1-Methylpiperidine- 2-carboxylic acid Activation Activate with HATU/DIPEA Start->Activation DMF Coupling Couple with Amine Activation->Coupling Workup Aqueous Workup Coupling->Workup 4-12h Purification Column Chromatography Workup->Purification Product Amide Derivative Purification->Product

Caption: Workflow for the synthesis of amide derivatives.

enzyme_inhibition_assay cluster_assay Enzyme Inhibition Assay (sEH) Start Prepare Compound Dilutions Add_Enzyme Add sEH Enzyme Start->Add_Enzyme 96-well plate Pre_incubate Pre-incubate Add_Enzyme->Pre_incubate Add_Substrate Add Substrate Pre_incubate->Add_Substrate Measure Measure Signal Add_Substrate->Measure Kinetic read Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for an sEH enzyme inhibition assay.

gpcr_signaling_pathway cluster_pathway GPCR Signaling (Gs-coupled) Ligand Piperidine Derivative (Agonist) GPCR GPCR (Gs-coupled) Ligand->GPCR Binds G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: A Gs-coupled GPCR signaling pathway.

References

Application Notes and Protocols: (R)-1-Methylpiperidine-2-carboxylic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches of chemical databases and scholarly articles did not yield specific catalytic reactions where (R)-1-Methylpiperidine-2-carboxylic acid is employed as a ligand with accompanying quantitative data, such as product yields and enantiomeric excess. Consequently, the creation of detailed application notes and experimental protocols with comparative data tables, as initially intended, is not feasible at this time.

This lack of specific applications does not necessarily preclude its potential as a chiral ligand. The structural features of this compound, namely its chiral center, the presence of both a Lewis basic nitrogen atom within the piperidine ring and a carboxylic acid group, suggest its potential for coordination with a variety of metal centers. These functional groups could allow it to act as a bidentate ligand, creating a chiral environment around a catalytically active metal.

Potential Areas of Application: A Theoretical Overview

Based on the general principles of asymmetric catalysis and the structural motifs of known successful ligands, one could envision the application of this compound in several types of enantioselective transformations. The following sections outline a hypothetical experimental workflow and potential catalytic cycles, which are illustrative and not based on documented experimental results.

Hypothetical Experimental Workflow

For researchers interested in exploring the catalytic potential of this compound, a general workflow for screening its efficacy in a given reaction can be proposed. This workflow is a standard approach in the development of new catalytic systems.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis ligand (R)-1-Methylpiperidine- 2-carboxylic acid prep In situ formation or Isolation of Complex ligand->prep metal Metal Precursor (e.g., Rh(I), Pd(II), Cu(I)) metal->prep reaction Reaction under Inert Atmosphere prep->reaction substrate Prochiral Substrate substrate->reaction purification Work-up and Purification reaction->purification product Chiral Product analysis Yield and Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC/GC) purification->analysis analysis->product

Figure 1. A generalized experimental workflow for evaluating the catalytic activity of a novel ligand such as this compound.

Hypothetical Catalytic Cycle

To illustrate how this compound might function in a catalytic cycle, we can consider a generic metal-catalyzed asymmetric transformation, such as a hydrogenation or a carbon-carbon bond-forming reaction.

G catalyst [M-Ligand]* intermediate1 Substrate Coordination catalyst->intermediate1 + Substrate substrate Substrate intermediate2 Stereoselective Transformation intermediate1->intermediate2 Key Step intermediate2->catalyst - Product product Product intermediate2->product

Figure 2. A simplified, hypothetical catalytic cycle illustrating the potential role of a chiral metal-ligand complex.

In this hypothetical cycle, the complex formed between a metal center (M) and this compound (Ligand) would coordinate with the substrate. The chiral environment created by the ligand would then direct the stereochemical outcome of the key bond-forming or bond-breaking step, leading to the formation of one enantiomer of the product in excess.

Conclusion for Researchers

For researchers, scientists, and professionals in drug development, the lack of data on this compound as a catalytic ligand presents a potential research opportunity. Investigating its efficacy in various asymmetric transformations could lead to the development of novel and efficient catalytic systems. The structural relationship to proline and other cyclic amino acid-derived ligands suggests that it may be a promising candidate for reactions where these types of ligands have shown success. Future research in this area would be necessary to establish its utility and to generate the quantitative data required for comprehensive application notes.

Protocol for the Synthesis of (R)-1-Methylpiperidine-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (R)-1-Methylpiperidine-2-carboxylic acid esters, valuable chiral building blocks in pharmaceutical development. The synthesis is presented as a three-step process commencing from commercially available N-Boc-(R)-piperidine-2-carboxylic acid. The protocol includes N-methylation via an Eschweiler-Clarke reaction, followed by esterification.

Synthetic Pathway Overview

The synthesis of this compound esters can be achieved through a reliable three-step sequence. This pathway involves the initial protection of the carboxylic acid functionality, followed by the removal of the Boc protecting group, and subsequent N-methylation of the secondary amine.

SynthesisPathway A N-Boc-(R)-piperidine-2-carboxylic acid B N-Boc-(R)-piperidine-2-carboxylic acid methyl ester A->B Esterification (SOCl₂/MeOH or BF₃·OEt₂/MeOH) C (R)-Piperidine-2-carboxylic acid methyl ester B->C Boc Deprotection (TFA or HCl) D This compound methyl ester C->D N-Methylation (Eschweiler-Clarke Reaction: CH₂O, HCOOH)

Caption: Synthetic workflow for this compound esters.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound methyl ester as a representative example. These procedures can be adapted for the synthesis of other esters by selecting the appropriate alcohol in the esterification step.

Step 1: Esterification of N-Boc-(R)-piperidine-2-carboxylic acid

This step converts the carboxylic acid to its methyl ester, which is a more suitable substrate for the subsequent N-methylation reaction. Two common methods for this transformation are presented below.

Method A: Thionyl Chloride in Methanol

Reagent/ParameterMolar EquivalentAmount
N-Boc-(R)-piperidine-2-carboxylic acid1.0(e.g., 5.0 g, 21.8 mmol)
MethanolSolvent100 mL
Thionyl Chloride (SOCl₂)1.2(e.g., 1.9 mL, 26.2 mmol)
Temperature-0 °C to Reflux
Reaction Time-4 hours
Yield -~95%

Protocol:

  • To a stirred solution of N-Boc-(R)-piperidine-2-carboxylic acid in methanol at 0 °C, slowly add thionyl chloride.

  • After the addition is complete, warm the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-(R)-piperidine-2-carboxylic acid methyl ester.

Method B: Boron Trifluoride Etherate in Methanol

Reagent/ParameterMolar EquivalentAmount
N-Boc-(R)-piperidine-2-carboxylic acid1.0(e.g., 2.0 g, 8.7 mmol)
MethanolSolvent40 mL
Boron Trifluoride Etherate (BF₃·OEt₂)1.5(e.g., 1.6 mL, 13.1 mmol)
Temperature-Reflux
Reaction Time-12 hours
Yield -~90%

Protocol:

  • Dissolve N-Boc-(R)-piperidine-2-carboxylic acid in methanol.

  • Add boron trifluoride etherate to the solution.

  • Heat the mixture to reflux and stir for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the methyl ester.

Step 2: Boc Deprotection

This step removes the tert-butoxycarbonyl (Boc) protecting group to free the secondary amine for the subsequent methylation reaction.

Reagent/ParameterMolar EquivalentAmount
N-Boc-(R)-piperidine-2-carboxylic acid methyl ester1.0(e.g., 4.5 g, 18.5 mmol)
Dichloromethane (DCM)Solvent50 mL
Trifluoroacetic Acid (TFA)10.0(e.g., 14.2 mL, 185 mmol)
Temperature-0 °C to Room Temperature
Reaction Time-2 hours
Yield -Quantitative

Protocol:

  • Dissolve N-Boc-(R)-piperidine-2-carboxylic acid methyl ester in dichloromethane and cool the solution to 0 °C.

  • Add trifluoroacetic acid dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting crude (R)-piperidine-2-carboxylic acid methyl ester (as the TFA salt) is typically used in the next step without further purification.

Step 3: N-Methylation via Eschweiler-Clarke Reaction

This classic reaction provides a straightforward method for the methylation of the secondary amine to the desired tertiary amine, this compound methyl ester.

Reagent/ParameterMolar EquivalentAmount
(R)-Piperidine-2-carboxylic acid methyl ester1.0(e.g., 2.6 g, 18.0 mmol)
Formaldehyde (37% aq. solution)2.2(e.g., 3.2 mL, 39.6 mmol)
Formic Acid (88%)3.6(e.g., 2.5 mL, 64.8 mmol)
Temperature-80-90 °C
Reaction Time-18 hours
Yield -~90%

Protocol:

  • To the crude (R)-piperidine-2-carboxylic acid methyl ester, add an aqueous solution of formaldehyde followed by formic acid.[1][2][3]

  • Heat the reaction mixture to 80-90 °C and stir for 18 hours.[1] The reaction is irreversible due to the formation of carbon dioxide.[3]

  • Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound methyl ester.

Summary of Yields

StepProductTypical Yield
1N-Boc-(R)-piperidine-2-carboxylic acid methyl ester90-95%
2(R)-Piperidine-2-carboxylic acid methyl esterQuantitative
3This compound methyl ester~90%
Overall ~77-81%

Logical Relationships in the N-Methylation Step (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction proceeds through a well-defined mechanism involving the formation of an iminium ion intermediate, which is subsequently reduced by formic acid.

EschweilerClarke cluster_0 Eschweiler-Clarke Mechanism Amine Secondary Amine ((R)-Piperidine-2-carboxylate) Iminium Iminium Ion Intermediate Amine->Iminium + Formaldehyde - H₂O Formaldehyde Formaldehyde (CH₂O) Product Tertiary Amine ((R)-1-Methylpiperidine-2-carboxylate) Iminium->Product + Formic Acid (Hydride Source) FormicAcid Formic Acid (HCOOH) CO2 Carbon Dioxide (CO₂) FormicAcid->CO2 Decomposition

Caption: Mechanism of the Eschweiler-Clarke N-methylation reaction.

References

Application Notes and Protocols for the N-methylation of (R)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the N-methylation of (R)-piperidine-2-carboxylic acid, also known as N-methyl-D-pipecolic acid, a compound of interest in medicinal chemistry and drug development. Two robust and widely applicable protocols are presented: the classic Eschweiler-Clarke reaction and a reductive amination using sodium cyanoborohydride. These methods are selected for their high efficiency and compatibility with the chiral nature of the starting material. This application note includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the experimental workflow to guide researchers in the successful synthesis and characterization of the target compound.

Introduction

N-methylated amino acids are crucial components in peptidomimetics and pharmaceuticals due to their ability to enhance metabolic stability, improve cell permeability, and modulate biological activity. (R)-piperidine-2-carboxylic acid is a cyclic amino acid, and its N-methylation yields (R)-1-methylpiperidine-2-carboxylic acid, a valuable building block in organic synthesis. The primary challenge in this synthesis is the selective methylation of the secondary amine without affecting the carboxylic acid moiety and preserving the stereochemical integrity of the chiral center. The protocols described herein are designed to address these challenges effectively.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the N-methylated product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
(R)-piperidine-2-carboxylic acidC₆H₁₁NO₂129.16-3.0-3.2 (m, 1H), 2.5-2.7 (m, 1H), 1.4-1.9 (m, 6H)175-177 (C=O), 59-61 (CH-COOH), 45-47 (CH₂-N), 20-30 (other CH₂)
This compoundC₇H₁₃NO₂143.1885-95%~3.0 (dd, 1H), ~2.3 (s, 3H, N-CH₃), 1.5-2.0 (m, 6H)~174 (C=O), ~68 (CH-COOH), ~55 (CH₂-N), ~42 (N-CH₃), 22-30 (other CH₂)

Note: Specific NMR chemical shifts can vary depending on the solvent and pH. The data presented for the product are typical values for N-methylated cyclic amino acids.

Experimental Protocols

Protocol 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a one-pot reductive amination method that utilizes formaldehyde as the methyl source and formic acid as the reducing agent. A key advantage of this method is that it typically does not cause racemization of chiral amines.[1]

Materials:

  • (R)-piperidine-2-carboxylic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a round-bottom flask, add (R)-piperidine-2-carboxylic acid (1.0 eq).

  • Add formic acid (2.5 eq) followed by formaldehyde solution (2.5 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully neutralize with 2 M sodium hydroxide solution to pH 7-8.

  • Evaporate the mixture to dryness under reduced pressure.

  • Suspend the residue in water and adjust the pH to 2-3 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x volume) to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of N-methyl-pipecolic acid (approximately pH 4-5) and extract the product with dichloromethane or a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Reductive Amination with Sodium Cyanoborohydride

This method involves the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced in situ by sodium cyanoborohydride. This reducing agent is selective for the iminium ion in the presence of the carboxylic acid.

Materials:

  • (R)-piperidine-2-carboxylic acid

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid

  • Deionized water

  • Dowex 50WX8 resin (or other suitable ion-exchange resin)

  • Ammonium hydroxide solution

Procedure:

  • Dissolve (R)-piperidine-2-carboxylic acid (1.0 eq) in methanol.

  • Add aqueous formaldehyde (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Add a few drops of acetic acid to maintain a slightly acidic pH (pH 5-6).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by adding a small amount of water.

  • Acidify the mixture with dilute HCl and concentrate under reduced pressure to remove methanol.

  • Dilute the residue with water and pass it through a column of Dowex 50WX8 resin (H⁺ form).

  • Wash the resin with water to remove unreacted formaldehyde and salts.

  • Elute the product from the resin using a dilute aqueous ammonium hydroxide solution.

  • Collect the fractions containing the product and lyophilize or carefully evaporate to dryness to obtain this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described experimental procedures.

experimental_workflow cluster_protocol1 Protocol 1: Eschweiler-Clarke Reaction cluster_protocol2 Protocol 2: Reductive Amination start1 Mix (R)-piperidine-2-carboxylic acid, formaldehyde, and formic acid react1 Heat at 90-100 °C for 2-4h start1->react1 neutralize1 Cool and neutralize with NaOH react1->neutralize1 evaporate1 Evaporate to dryness neutralize1->evaporate1 extract1 Acidify and perform liquid-liquid extraction evaporate1->extract1 isolate1 Dry and concentrate to obtain product extract1->isolate1 start2 Dissolve (R)-piperidine-2-carboxylic acid in methanol with formaldehyde reduce2 Add NaBH₃CN and acetic acid start2->reduce2 react2 Stir at room temperature for 12-24h reduce2->react2 quench2 Quench with water and acidify react2->quench2 purify2 Purify using ion-exchange chromatography quench2->purify2 isolate2 Elute and lyophilize to obtain product purify2->isolate2

Caption: Experimental workflow for the N-methylation of (R)-piperidine-2-carboxylic acid.

reaction_pathway cluster_ec Eschweiler-Clarke cluster_ra Reductive Amination start (R)-piperidine-2-carboxylic acid iminium_ec Iminium ion intermediate start->iminium_ec + HCHO iminium_ra Iminium ion intermediate start->iminium_ra + HCHO product (R)-1-methylpiperidine- 2-carboxylic acid iminium_ec->product + HCOOH - CO₂ iminium_ra->product + NaBH₃CN

Caption: General reaction pathways for N-methylation.

References

Application Notes and Protocols: (R)-1-Methylpiperidine-2-carboxylic Acid as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Methylpiperidine-2-carboxylic acid , also known as (R)-N-Methylpipecolic acid, is a chiral cyclic amino acid derivative that serves as a valuable building block in the synthesis of a wide range of biologically active compounds. Its rigid piperidine scaffold and chiral center make it an attractive starting material for the stereoselective synthesis of pharmaceuticals and natural product analogs. These application notes provide an overview of its utility and detailed protocols for its application in synthetic chemistry.

Application in Pharmaceutical Synthesis: The Case of Ropivacaine

While not a naturally occurring alkaloid, the synthesis of the local anesthetic Ropivacaine provides a well-documented example of how the pipecolic acid scaffold can be elaborated. Ropivacaine is the (S)-enantiomer, but the synthetic principles are directly applicable to the (R)-enantiomer. The key transformations involve the activation of the carboxylic acid and subsequent amidation, followed by N-alkylation.

Experimental Protocol: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (a key intermediate for Ropivacaine)

This protocol is adapted from the synthesis of a key precursor to Ropivacaine, starting from the corresponding pipecolic acid.

Step 1: Acyl Chloride Formation

  • To a solution of (S)-Pipecolic acid (100.00 g, 0.77 mol) in dichloromethane (600 mL), add N,N-dimethylformamide (2 mL) as a catalyst.

  • Cool the mixture to 5°C in an ice water bath.

  • Slowly add thionyl chloride (76.42 g, 0.64 mol) while maintaining the internal temperature at or below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 40°C and reflux for 4 hours.

  • After the reaction is complete, concentrate the solution under reduced pressure to remove dichloromethane and excess thionyl chloride, yielding the intermediate acyl chloride, which is used directly in the next step.

Step 2: Amidation

  • To the crude acyl chloride from the previous step, add 2,6-dimethylaniline (84.92 g, 0.70 mol) dropwise.

  • After the addition, heat the reaction mixture to 45°C for 2 hours.

  • Cool the reaction to room temperature and pour it into 1200 mL of ice water, which will cause a white solid to precipitate.

  • Stir the suspension for 1 hour, then collect the solid by filtration.

  • Wash the filter cake with 800 mL of water for 1 hour and filter again.

  • Dry the solid at 60°C for 10 hours to obtain the desired (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

StepProductStarting MaterialReagentsSolventYieldPurity
1 & 2(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide(S)-Pipecolic acidThionyl chloride, DMF, 2,6-dimethylanilineDichloromethane92.4%Not specified

Table 1: Summary of quantitative data for the synthesis of a Ropivacaine precursor.

G cluster_0 Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide A (S)-Pipecolic acid B Acyl Chloride Formation (Thionyl Chloride, DMF) A->B Step 1 C (S)-Pipecoline-2-carbonyl chloride (Intermediate) B->C D Amidation (2,6-dimethylaniline) C->D Step 2 E (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide D->E G cluster_1 Conceptual Synthesis of a Coniine Analog A this compound B Reduction (e.g., LiAlH4) A->B C (R)-(1-methylpiperidin-2-yl)methanol B->C D Oxidation (e.g., PCC) C->D E (R)-1-methylpiperidine-2-carbaldehyde D->E F Wittig Reaction (Propyl ylide) E->F G Alkene Intermediate F->G H Hydrogenation (H2, Pd/C) G->H I Coniine Analog H->I

Application Note: Quantitative Analysis of (R)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Methylpiperidine-2-carboxylic acid is a chiral cyclic amino acid derivative that may be of interest in pharmaceutical research and development as a potential metabolite, building block for active pharmaceutical ingredients, or a biomarker. Accurate and precise quantification of the specific (R)-enantiomer is crucial for pharmacokinetic, toxicokinetic, and metabolic studies, as the biological activity of chiral molecules is often enantiomer-dependent. This application note provides detailed protocols for the quantitative analysis of this compound in biological matrices, such as plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Two primary strategies are presented: an indirect method involving chiral derivatization followed by reversed-phase LC-MS/MS, and a direct method using chiral High-Performance Liquid Chromatography (HPLC).

Analytical Strategies

The quantification of this compound requires a highly selective and sensitive analytical method. Due to its polar nature and the need for enantiomeric specificity, LC-MS/MS is the technology of choice.

1. Indirect Chiral Separation via Derivatization: This approach involves reacting the analyte with a chiral derivatization reagent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column and detected by MS/MS. This method is often robust and can provide excellent sensitivity. A common chiral derivatization reagent for amino acids is Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent.[1][2]

2. Direct Chiral Separation: This method utilizes a chiral stationary phase (CSP) in the HPLC column that selectively interacts with the enantiomers, allowing for their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds.[3] This approach simplifies sample preparation by eliminating the derivatization step.

Quantitative Data Summary

The following tables summarize the typical performance characteristics expected for the proposed analytical methods. These values are representative and may vary based on instrumentation and matrix effects.

Table 1: Indirect Method - Chiral Derivatization with FDAA and LC-MS/MS

ParameterExpected Performance
Linearity (r²)>0.99
Lower Limit of Quantification (LLOQ)0.5 - 5 ng/mL
Accuracy (% Bias)±15%
Precision (%RSD)<15%
Matrix Effect85 - 115%
Recovery>80%

Table 2: Direct Method - Chiral HPLC-MS/MS

ParameterExpected Performance
Linearity (r²)>0.99
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Accuracy (% Bias)±15%
Precision (%RSD)<15%
Matrix Effect85 - 115%
Recovery>80%

Experimental Protocols

Protocol 1: Indirect Quantification using Chiral Derivatization (FDAA) and LC-MS/MS

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., (R,S)-1-Methylpiperidine-2-carboxylic acid-d3).

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

2. Chiral Derivatization

  • Reconstitution: Reconstitute the dried extract in 50 µL of 1M sodium bicarbonate solution.

  • FDAA Addition: Add 100 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubation: Vortex the mixture and incubate at 40°C for 1 hour.

  • Quenching: After incubation, add 50 µL of 2M HCl to stop the reaction.

  • Final Dilution: Add 800 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and vortex.

  • Injection: Transfer the final solution to an HPLC vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard of the derivatized analyte. Predicted transitions would be based on the protonated molecule and its characteristic fragments.

Protocol 2: Direct Quantification using Chiral HPLC-MS/MS

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase.

  • Injection: Transfer to an HPLC vial for analysis.

2. Chiral HPLC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or similar)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic or gradient elution to be optimized for enantiomeric separation. A typical starting point would be 80:20 A:B.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard of this compound.

    • Precursor Ion (Q1): [M+H]+

    • Product Ion (Q3): Characteristic fragment ion (e.g., loss of COOH)

Visualizations

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis plasma Plasma Sample (100 µL) ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Sodium Bicarbonate dry->reconstitute derivatize Add FDAA Reagent Incubate reconstitute->derivatize quench Quench with HCl derivatize->quench dilute Dilute quench->dilute inject Inject into LC-MS/MS dilute->inject separate RP-HPLC Separation of Diastereomers inject->separate detect MS/MS Detection separate->detect

Caption: Workflow for the indirect quantification of this compound.

G cluster_0 Sample Preparation cluster_1 Analysis plasma Plasma Sample (100 µL) ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chiral HPLC Separation of Enantiomers inject->separate detect MS/MS Detection separate->detect

Caption: Workflow for the direct quantification of this compound.

Conclusion

This application note provides two robust and sensitive LC-MS/MS-based methods for the enantioselective quantification of this compound in biological matrices. The indirect method, utilizing chiral derivatization, offers high sensitivity and the use of standard reversed-phase chromatography. The direct method, employing a chiral stationary phase, simplifies the sample preparation workflow. The choice of method will depend on the specific requirements of the study, available instrumentation, and the desired sample throughput. Both methods are suitable for supporting drug development and research activities where the accurate quantification of this specific enantiomer is required. Method validation should be performed according to the relevant regulatory guidelines before application to study samples.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from (R)-1-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of novel pyrazole-containing heterocycles utilizing (R)-1-Methylpiperidine-2-carboxylic acid as a chiral building block. The protocols outlined below are adapted from established methodologies for related piperidine carboxylic acids and are intended to serve as a guide for the development of new chemical entities with potential therapeutic applications.

Introduction

This compound, also known as (R)-N-Methylpipecolic acid, is a valuable chiral starting material in synthetic organic chemistry. Its rigid piperidine scaffold and defined stereochemistry make it an attractive precursor for the synthesis of complex nitrogen-containing heterocycles. Fused and substituted heterocyclic compounds derived from this scaffold are of significant interest in drug discovery, as they are found in a wide array of biologically active molecules. This document details a synthetic strategy for the preparation of novel pyrazole derivatives, a class of heterocycles known for a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Synthetic Strategy Overview

The proposed synthetic pathway involves a multi-step sequence starting with the conversion of this compound into a key β-keto ester intermediate. This intermediate is then transformed into a β-enamino diketone, which subsequently undergoes a cyclocondensation reaction with various hydrazines to yield the target 1,5-disubstituted pyrazole derivatives. This approach allows for the introduction of diversity at the pyrazole N1-position by varying the hydrazine reactant.

Data Presentation

The following table summarizes the expected yields for the synthesis of various N-substituted pyrazole derivatives based on analogous reactions with other piperidine carboxylic acids. These values serve as a benchmark for the proposed synthesis.

Compound IDR-group on HydrazineExpected Yield (%)
5a Phenyl75-85
5b 4-Fluorophenyl70-80
5c 4-Chlorophenyl72-82
5d 4-Bromophenyl78-88
5e 2-Fluorophenyl60-70
5f Methyl50-60

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-((R)-1-methylpiperidine-2-carbonyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxylate (β-Keto Ester Intermediate)

This protocol describes the conversion of this compound to its corresponding β-keto ester.

Materials:

  • This compound

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Methanol, anhydrous

  • 1 M Potassium bisulfate (KHSO₄) solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Meldrum's acid (1.1 eq) followed by DMAP (2.0 eq).

  • Add EDC·HCl (1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M KHSO₄ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude residue in anhydrous methanol and stir at room temperature for 4 hours to effect methanolysis.

  • Remove the solvent under reduced pressure to yield the crude β-keto ester, which can be used in the next step without further purification.

Protocol 2: Synthesis of Methyl 2-(1-(dimethylamino)methylene)-3-((R)-1-methylpiperidin-2-yl)-3-oxopropanoate (β-Enamino Diketone Intermediate)

This protocol details the formation of the β-enamino diketone from the β-keto ester.

Materials:

  • Crude β-keto ester from Protocol 1

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene, anhydrous

Procedure:

  • Dissolve the crude β-keto ester (1.0 eq) in anhydrous toluene.

  • Add DMF-DMA (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess DMF-DMA.

  • The resulting crude β-enamino diketone is used directly in the next step.

Protocol 3: Synthesis of Methyl 5-((R)-1-methylpiperidin-2-yl)-1-substituted-1H-pyrazole-4-carboxylates (Target Heterocycles)

This protocol describes the final cyclocondensation step to form the pyrazole ring.

Materials:

  • Crude β-enamino diketone from Protocol 2

  • Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) (1.0 eq)

  • Ethanol

Procedure:

  • Dissolve the crude β-enamino diketone (1.0 eq) in ethanol.

  • Add the desired substituted hydrazine (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the target pyrazole derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

The following diagrams illustrate the key synthetic workflow and the logical relationship of the reaction steps.

G cluster_0 Step 1: Beta-Keto Ester Formation cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Pyrazole Synthesis Start This compound Reagents1 Meldrum's Acid, EDC, DMAP, DCM Start->Reagents1 Couple Intermediate1 Meldrum's Acid Adduct Reagents1->Intermediate1 Methanolysis Methanol Intermediate1->Methanolysis Product1 Beta-Keto Ester Methanolysis->Product1 Reagents2 DMF-DMA, Toluene (reflux) Product1->Reagents2 React with Product2 Beta-Enamino Diketone Reagents3 R-NHNH2, Ethanol Product2->Reagents3 Cyclocondensation Product3 Novel Pyrazole Heterocycle G Start Starting Material This compound IntermediateA Intermediate A Beta-Keto Ester Start:f0->IntermediateA:f0 Coupling & Methanolysis IntermediateB Intermediate B Beta-Enamino Diketone IntermediateA:f0->IntermediateB:f0 Enamine Formation FinalProduct Final Product 1,5-Disubstituted Pyrazole IntermediateB:f0->FinalProduct:f0 Cyclization

Troubleshooting & Optimization

Technical Support Center: (R)-1-Methylpiperidine-2-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (R)-1-Methylpiperidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The most common impurities include the (S)-enantiomer, positional isomers (e.g., 1-methylpiperidine-3-carboxylic acid or 1-methylpiperidine-4-carboxylic acid), unreacted starting materials from the synthesis, and potential degradation products. The specific impurities will depend on the synthetic route employed.

Q2: My final product has low enantiomeric excess (ee). What are the recommended methods for chiral resolution?

A2: Achieving high enantiomeric purity is a primary challenge. The recommended methods for chiral resolution are:

  • Diastereomeric Salt Crystallization: React the racemic mixture with a chiral resolving agent (e.g., di-benzoyl-L-tartaric acid or (S)-mandelic acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1]

  • Chiral Preparative HPLC: For smaller scales or when high purity is essential, chiral high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak IA) is a highly effective method.[2][3]

Q3: I am having difficulty removing a persistent impurity that co-elutes with my product in reverse-phase HPLC. What should I do?

A3: If an impurity co-elutes in reverse-phase HPLC, consider the following:

  • Alternative Chromatographic Modes: Switch to a different separation mode, such as normal-phase chromatography, ion-exchange chromatography, or hydrophilic interaction liquid chromatography (HILIC).

  • Derivatization: Derivatizing the carboxylic acid or the amine group can alter the polarity and chromatographic behavior of your compound, potentially allowing for separation from the impurity.[4][5]

  • Recrystallization: A carefully selected solvent system for recrystallization can be highly effective in removing impurities with different solubility profiles.

Q4: The compound appears to be degrading during purification. What are the potential degradation pathways and how can I mitigate them?

A4: While specific stability data for this compound is limited, carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[6] To mitigate degradation:

  • Avoid High Temperatures: Perform purification steps at or below room temperature whenever possible. If heating is necessary for dissolution, use the lowest effective temperature for the shortest duration.

  • Control pH: The stability of the compound may be pH-dependent. Maintain a pH where the compound is most stable. Extremes in pH should be avoided during workup and purification.

  • Inert Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q5: What are the general physical properties I should be aware of during purification?

A5: Key physical properties for 1-Methylpiperidine-2-carboxylic acid are summarized in the table below. The hydrochloride salt has a defined melting point, while the free acid's properties are predicted. Solubility is limited to slight solubility in methanol and water, which should be considered when choosing solvents for chromatography and recrystallization.[7]

Troubleshooting Guides

Problem: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Solvent system is not optimal. The chosen solvent may be too good, leading to high solubility and low recovery.
Solution: Perform a systematic solvent screen to find a single solvent or a binary solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Precipitation is incomplete. The cooling process may be too rapid, or the final temperature not low enough.
Solution: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or ice bath to maximize crystal formation.
Material lost during transfers. Multiple transfer steps can lead to significant product loss.
Solution: Minimize the number of transfers. Ensure all vessels are thoroughly rinsed with the mother liquor to recover any adhered product.
Problem: Poor Separation in Chiral HPLC
Possible Cause Troubleshooting Step
Incorrect chiral stationary phase (CSP). The selected CSP may not be suitable for resolving the enantiomers of this compound.
Solution: Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak or Chiralcel).[2]
Mobile phase composition is not optimized. The mobile phase composition significantly impacts resolution.
Solution: Systematically vary the ratio of the mobile phase components (e.g., n-hexane and ethanol).[2][3] Additives like acids or bases in small quantities can also improve peak shape and resolution.
Flow rate or temperature is not optimal. These parameters can affect the efficiency of the separation.
Solution: Optimize the flow rate and column temperature. A lower flow rate and controlled temperature can sometimes improve resolution.[2][3]

Quantitative Data Summary

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₃NO₂[8][9]
Molecular Weight143.18 g/mol [8][9]
Melting Point (HCl salt)208-210°C (ethanol/ethyl ether)[7]
Boiling Point (Predicted)246.1 ± 33.0 °C[7]
Density (Predicted)1.103 ± 0.06 g/cm³[7]
SolubilityMethanol (Slightly), Water (Slightly)[7]

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol is a general guideline based on methods used for similar chiral carboxylic acids.[1]

  • Dissolution: Dissolve one equivalent of the racemic 1-Methylpiperidine-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (S)-(-)-mandelic acid or di-benzoyl-L-tartaric acid) to the solution.

  • Salt Formation: Gently heat and stir the mixture to ensure complete dissolution and salt formation.

  • Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt with the lower solubility will crystallize out. Further cooling in an ice bath may be necessary to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH with a suitable acid (e.g., HCl) or base (e.g., NaHCO₃) to liberate the free this compound.

  • Extraction: Extract the desired enantiomer with an appropriate organic solvent.

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC or capillary electrophoresis.[1]

Protocol 2: Purification by Chiral Preparative HPLC

This protocol is adapted from methods for separating similar chiral compounds.[2][3]

  • Column: Chiralpak IA or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30 v/v). The optimal ratio should be determined using analytical HPLC first.

  • Flow Rate: 1.0 mL/min (analytical) or scaled up accordingly for preparative scale.

  • Temperature: 30°C.

  • Detection: UV at 225 nm.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the two enantiomers as they elute.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.

  • Purity Confirmation: Analyze the purity and enantiomeric excess of the collected fractions by analytical chiral HPLC.

Visualizations

G Troubleshooting Low Enantiomeric Excess (ee) start Low ee Detected method Choose Resolution Method start->method cryst Diastereomeric Salt Crystallization method->cryst Large Scale hplc Chiral Preparative HPLC method->hplc Small Scale / High Purity cryst_check Is ee sufficient? cryst->cryst_check hplc_check Is resolution adequate? hplc->hplc_check recryst Recrystallize Salt cryst_check->recryst No end High ee Product cryst_check->end Yes optimize_hplc Optimize HPLC Method (Mobile Phase, CSP, Temp) hplc_check->optimize_hplc No hplc_check->end Yes recryst->cryst_check optimize_hplc->hplc

Caption: Troubleshooting workflow for low enantiomeric excess.

G Experimental Workflow: Diastereomeric Salt Crystallization cluster_0 Salt Formation & Separation cluster_1 Liberation of Enantiomer A Dissolve Racemate & Chiral Agent B Heat to Dissolve A->B C Slow Cool & Crystallize B->C D Filter to Isolate Diastereomeric Salt C->D E Dissolve Salt in Water D->E F Adjust pH to Liberate Free Acid E->F G Extract with Organic Solvent F->G H Dry & Evaporate Solvent G->H I Analyze Enantiomeric Excess (ee) H->I

Caption: Workflow for chiral resolution by crystallization.

References

Technical Support Center: Synthesis of (R)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-1-Methylpiperidine-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent method involves a two-step process:

  • N-methylation of racemic piperidine-2-carboxylic acid: This step produces racemic (R,S)-1-Methylpiperidine-2-carboxylic acid. A common method for this transformation is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid.[1][2][3] This reaction is advantageous as it typically avoids the formation of quaternary ammonium salts.[2][4]

  • Chiral Resolution: The racemic mixture is then separated into its individual enantiomers. This is most commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid or its derivatives.[5] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[6]

Q2: Which chiral resolving agent is most effective for separating the enantiomers of 1-Methylpiperidine-2-carboxylic acid?

A2: L-tartaric acid and its derivatives, like dibenzoyl-L-tartaric acid, are frequently used and have proven effective for the resolution of similar piperidine derivatives.[5] The choice of resolving agent can significantly impact the efficiency of the separation, and empirical screening may be necessary to identify the optimal agent for your specific conditions.

Q3: What is the theoretical maximum yield for the chiral resolution step?

A3: In a classical resolution, the maximum theoretical yield for the desired enantiomer is 50%, as the other enantiomer is separated.[6] However, the undesired enantiomer can potentially be racemized and recycled to improve the overall yield.[6]

Q4: Can racemization occur during the synthesis?

A4: Chiral amines are generally stable under the conditions of the Eschweiler-Clarke reaction and do not typically racemize.[2] However, it is crucial to control the reaction conditions, particularly pH and temperature, during the liberation of the free amine from the diastereomeric salt to minimize the risk of racemization.

Troubleshooting Guides

Low Yield in N-Methylation (Eschweiler-Clarke Reaction)
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete reactionInsufficient equivalents of formaldehyde or formic acid.Use an excess of both formaldehyde and formic acid to drive the reaction to completion.[2]
Low reaction temperature.The reaction is typically performed at or near boiling temperatures. Ensure the reaction is heated sufficiently.[2]
Formation of side productsFor α-amino acids, the Eschweiler-Clarke reaction should yield the N-methylated product. However, with α-amino amides, cyclocondensation to form imidazolidin-4-ones can be a competing side reaction.[1][7]Ensure your starting material is the carboxylic acid and not an amide derivative.
Low Yield or Poor Enantiomeric Excess (e.e.) in Chiral Resolution
Symptom Possible Cause(s) Suggested Solution(s)
No or poor crystallization of the diastereomeric saltInappropriate solvent choice.The solubility of the diastereomeric salts is highly dependent on the solvent. Screen a variety of solvents (e.g., ethanol, methanol, acetone, water, or mixtures thereof) to find conditions where one diastereomer is significantly less soluble than the other.
Incorrect stoichiometry of the resolving agent.The molar ratio of the resolving agent to the racemic mixture is critical. Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used. Optimize this ratio for your specific substrate.
Supersaturation.Induce crystallization by seeding the solution with a small crystal of the desired diastereomeric salt.
Low enantiomeric excess (e.e.) of the desired productInefficient fractional crystallization.Perform multiple recrystallizations of the diastereomeric salt to improve the diastereomeric excess (d.e.) and consequently the enantiomeric excess of the final product.
Co-precipitation of both diastereomers.Optimize the cooling rate of the crystallization process. Slow cooling often leads to better crystal formation and higher purity.
Low recovery of the desired enantiomerThe desired diastereomeric salt is too soluble in the mother liquor.Minimize the volume of the crystallization solvent. Cool the mixture to a lower temperature to maximize precipitation.
Loss during the liberation of the free amine.Ensure complete conversion of the salt to the free amine by adjusting the pH appropriately. Perform multiple extractions with a suitable organic solvent to maximize recovery.

Experimental Protocols

N-Methylation of Piperidine-2-carboxylic acid (Eschweiler-Clarke Reaction)

This protocol is a general guideline and may require optimization.

Materials:

  • Piperidine-2-carboxylic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • To a solution of piperidine-2-carboxylic acid, add an excess of formic acid followed by an excess of a 37% aqueous solution of formaldehyde.[3]

  • Heat the reaction mixture to 80-100 °C for several hours (e.g., 18 hours) until the reaction is complete (monitor by TLC or LC-MS).[3]

  • Cool the reaction mixture to room temperature and add water.

  • Acidify the mixture with HCl (1M) and wash with an organic solvent like DCM to remove any non-basic impurities.[3]

  • Basify the aqueous phase to a pH of approximately 11 with a NaOH solution.[3]

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield racemic 1-Methylpiperidine-2-carboxylic acid.

Chiral Resolution of (R,S)-1-Methylpiperidine-2-carboxylic acid

This protocol is a general guideline and requires careful optimization of the solvent and crystallization conditions.

Materials:

  • Racemic 1-Methylpiperidine-2-carboxylic acid

  • L-Tartaric acid (or other suitable chiral resolving agent)

  • Methanol, ethanol, or other suitable crystallization solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic 1-Methylpiperidine-2-carboxylic acid in a suitable solvent (e.g., methanol).

    • In a separate flask, dissolve an equimolar amount of L-tartaric acid in the same solvent, heating gently if necessary.

    • Slowly add the L-tartaric acid solution to the solution of the racemic amine with stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling (e.g., to 4 °C) may be necessary.

    • The less soluble diastereomeric salt, presumably the this compound-L-tartrate, will precipitate.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • The mother liquor, enriched in the (S)-enantiomer, can be processed separately to recover the other enantiomer or for racemization and recycling.

    • The collected crystals can be recrystallized from a fresh portion of the solvent to improve diastereomeric purity.

  • Liberation of the (R)-enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Basify the mixture with a solution of NaOH until the salt has fully dissociated and the free amine is present.

    • Extract the aqueous solution multiple times with an organic solvent.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting solid can be further purified by recrystallization.

    • To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent and treated with HCl.

Data Presentation

Table 1: Comparison of Chiral Resolving Agents for Piperidine Derivatives

Resolving AgentSubstrateSolventMolar Ratio (Amine:Acid)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Di-benzoyl-L-tartaric acidEthyl nipecotate91% aq. 2B-ethanol-High>98[5]
(S)-Mandelic acidEthyl nipecotateEthyl acetate1:13294[5]
(L)-Tartaric acid2-MethylpiperazineWater1:1 or 2:1HighHigh[8]

Visualizations

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Liberation of Enantiomer Piperidine-2-carboxylic acid Piperidine-2-carboxylic acid Reagents_1 Formaldehyde, Formic Acid (Eschweiler-Clarke) Piperidine-2-carboxylic acid->Reagents_1 Racemic_Product (R,S)-1-Methylpiperidine-2-carboxylic acid Reagents_1->Racemic_Product Resolving_Agent L-Tartaric Acid Racemic_Product->Resolving_Agent Diastereomeric_Salts Diastereomeric Salts ((R)-acid-L-tartrate & (S)-acid-L-tartrate) Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization R_Salt (R)-acid-L-tartrate (less soluble) Fractional_Crystallization->R_Salt S_Salt_Solution (S)-acid-L-tartrate (in mother liquor) Fractional_Crystallization->S_Salt_Solution Base_Treatment Base Treatment (e.g., NaOH) R_Salt->Base_Treatment Final_Product This compound Base_Treatment->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Resolution Start Low Yield or Purity in Chiral Resolution Check_Crystals Crystals formed? Start->Check_Crystals No_Crystals No Crystals / Oiling Out Check_Crystals->No_Crystals No Low_DE Low Diastereomeric Excess (d.e.) Check_Crystals->Low_DE Yes, but low purity Low_Yield Low Yield of Crystals Check_Crystals->Low_Yield Yes, but low amount Solvent Screen Different Solvents (Polarity, Mixtures) No_Crystals->Solvent Recrystallize Perform Recrystallization(s) Low_DE->Recrystallize Solvent_Vol Minimize Solvent Volume Low_Yield->Solvent_Vol Stoichiometry Optimize Resolving Agent Stoichiometry Solvent->Stoichiometry Purity Check Purity of Racemic Mixture Stoichiometry->Purity Seed Try Seeding Purity->Seed Cooling Optimize Cooling Rate (Slow Cooling) Recrystallize->Cooling Temp Decrease Final Crystallization Temperature Solvent_Vol->Temp

Caption: Troubleshooting decision tree for chiral resolution.

References

Troubleshooting enantiomeric excess in (R)-1-Methylpiperidine-2-carboxylic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-Methylpiperidine-2-carboxylic acid. Our focus is on addressing challenges related to achieving high enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining enantiomerically pure this compound?

A common and effective strategy involves a two-step process. First, (R)-pipecolic acid is synthesized using an asymmetric method. Second, the secondary amine of (R)-pipecolic acid is methylated to yield the final product. This sequential approach allows for better control over the stereochemistry at the C2 position.

Q2: Which methods are recommended for the asymmetric synthesis of the (R)-pipecolic acid precursor?

Several methods can be employed, each with its own advantages:

  • Asymmetric Hydrogenation: This is a powerful technique involving the hydrogenation of a prochiral precursor, such as 2,3,4,5-tetrahydropyridine-2-carboxylic acid, using a chiral catalyst (e.g., Iridium or Rhodium complexes). This method can offer high enantioselectivity.

  • Biocatalysis: Enzymatic methods, for instance, using specific aminotransferases or reductases, can provide very high enantiomeric excess. While many biocatalytic routes yield the (S)-enantiomer from L-lysine, engineered enzymes can be used to produce the (R)-enantiomer.[1][2][3]

  • Organocatalysis: Chiral organic molecules, such as cinchona alkaloids, can be used to catalyze the enantioselective synthesis of pipecolic acid derivatives.[4]

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as D-2-aminoadipic acid, can provide a reliable route to (R)-pipecolic acid derivatives.[5]

Q3: How can I methylate (R)-pipecolic acid without causing racemization?

The Eschweiler-Clarke reaction is a highly recommended method for the N-methylation of (R)-pipecolic acid.[6][7] This reaction utilizes formaldehyde and formic acid and is well-known for preserving the stereochemical integrity of chiral amines.[6] It is a robust method that avoids the use of harsher methylating agents which could lead to racemization or the formation of quaternary ammonium salts.[6][7]

Q4: My final product shows low enantiomeric excess. What are the first things I should investigate?

Low enantiomeric excess is a common issue in asymmetric synthesis. The first steps in troubleshooting should be:

  • Validate Your Analytical Method: Ensure that your chiral HPLC or GC method is accurately measuring the ee%. This involves checking for baseline separation of the enantiomers (Resolution, Rs > 1.5) and verifying the accuracy with known standards.

  • Check Reagent and Solvent Purity: Asymmetric reactions are often sensitive to impurities. Ensure all reagents, especially the chiral catalyst or auxiliary, and solvents are of high purity and anhydrous where required.

Troubleshooting Guide: Low Enantiomeric Excess

This guide addresses specific issues that can lead to a reduction in enantiomeric excess during the synthesis of this compound.

Problem 1: Low ee% in the Asymmetric Hydrogenation of a Prochiral Precursor
Potential Cause Recommended Solution
Suboptimal Catalyst Screen different chiral ligands and metal precursors (e.g., Rhodium, Iridium). The choice of catalyst is critical for achieving high enantioselectivity.
Incorrect Catalyst Loading Optimize the catalyst loading. Too little catalyst may result in a slow reaction and potential background reactions, while too much can sometimes lead to side reactions or be uneconomical.
Inefficient Hydrogen Pressure Vary the hydrogen pressure. The optimal pressure can be substrate and catalyst dependent.
Unsuitable Solvent The solvent can significantly influence the enantioselectivity. Screen a range of solvents with varying polarities.
Reaction Temperature Optimize the reaction temperature. Often, lower temperatures lead to higher enantioselectivity, but may require longer reaction times.
Presence of Impurities Ensure the substrate and all reagents are of high purity. Impurities can poison the catalyst or lead to non-selective reactions.
Problem 2: Racemization during N-Methylation
Potential Cause Recommended Solution
Use of a Harsh Methylating Agent Avoid strong bases or highly reactive methylating agents (e.g., methyl iodide with a strong base) that can deprotonate the alpha-proton, leading to racemization.
High Reaction Temperature Perform the methylation at the lowest effective temperature. For the Eschweiler-Clarke reaction, follow the recommended temperature profile.
Incorrect pH If using a method other than Eschweiler-Clarke, ensure the pH is controlled to avoid conditions that favor racemization.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as it is complete to minimize the risk of side reactions and racemization.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (L)-Pipecolic Acid from L-Lysine

This protocol describes the synthesis of the (S)-enantiomer, which illustrates the principles of biocatalysis. For the (R)-enantiomer, a specific enzyme capable of this transformation would be required.

Materials:

  • L-Lysine

  • L-lysine α-oxidase from Trichoderma viride

  • Δ1-piperideine-2-carboxylate reductase from Pseudomonas putida

  • Glucose dehydrogenase from Bacillus subtilis

  • NADP+

  • FAD

  • Catalase

  • Tris-HCl buffer (pH 7.5)

  • Glucose

Procedure:

  • Prepare a reaction mixture containing L-lysine, glucose, NADP+, FAD, L-lysine α-oxidase, catalase, and Tris-HCl buffer.[1]

  • Add a cell-free extract of recombinant E. coli co-expressing Δ1-piperideine-2-carboxylate reductase and glucose dehydrogenase.[1]

  • Incubate the reaction at 30°C.[1]

  • Monitor the production of L-pipecolic acid by HPLC.

  • This method has been shown to produce L-pipecolic acid with an enantiomeric excess of 99.7%.[1]

Protocol 2: N-Methylation via Eschweiler-Clarke Reaction

Materials:

  • (R)-pipecolic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88%)

Procedure:

  • To a solution of (R)-pipecolic acid, add formaldehyde and formic acid.

  • Heat the reaction mixture, typically near boiling, and monitor the reaction by TLC or LC-MS until completion. The loss of CO2 gas drives the reaction to completion.[6]

  • Upon completion, cool the reaction mixture and adjust the pH to basic with a suitable base (e.g., NaOH).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as necessary. This reaction is known to proceed without racemization of the chiral center.[6]

Data Summary

The following table summarizes the impact of different catalysts on the enantiomeric excess in asymmetric synthesis of piperidine and related cyclic amine derivatives, based on literature reports.

Catalyst SystemSubstrate TypeBest Reported ee%Reference
(S)-Pipecolic acidAldehydes and α-imino ethyl glyoxylate>98%[8]
L-lysine 6-aminotransferase & P5C reductaseL-Lysine100% (for L-pipecolic acid)[2]
Cinchona alkaloidsN-benzoyl piperidinohemimalonate72%[4]
(R,R)-(S,S)-i-BuTRAP-rhodiumTetrahydropyrazine-2-carboxamide97%[9]

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the synthesis and troubleshooting of this compound.

G cluster_synthesis Synthetic Workflow Start Start Precursor Prochiral Precursor (e.g., Tetrahydropyridine derivative) Start->Precursor Asymmetric_Synthesis Asymmetric Synthesis (e.g., Hydrogenation) Precursor->Asymmetric_Synthesis R_Pipecolic (R)-Pipecolic Acid Asymmetric_Synthesis->R_Pipecolic N_Methylation N-Methylation (Eschweiler-Clarke) R_Pipecolic->N_Methylation Final_Product This compound N_Methylation->Final_Product

Caption: Synthetic workflow for this compound.

G cluster_asymmetric Asymmetric Synthesis Troubleshooting cluster_methylation N-Methylation Troubleshooting Low_ee Low Enantiomeric Excess Observed Validate_Analytics Validate Analytical Method (Chiral HPLC/GC) Low_ee->Validate_Analytics First Step Check_Purity Check Reagent/Solvent Purity Validate_Analytics->Check_Purity If Analytics OK Troubleshoot_Asymmetric Troubleshoot Asymmetric Synthesis Step Check_Purity->Troubleshoot_Asymmetric If Purity OK Troubleshoot_Methylation Troubleshoot N-Methylation Step Troubleshoot_Asymmetric->Troubleshoot_Methylation If Asymmetric Step OK Catalyst Catalyst Choice/Loading Troubleshoot_Asymmetric->Catalyst Temperature Reaction Temperature Troubleshoot_Asymmetric->Temperature Solvent Solvent Effects Troubleshoot_Asymmetric->Solvent Pressure H2 Pressure (if applicable) Troubleshoot_Asymmetric->Pressure Reagent_Choice Choice of Methylating Agent Troubleshoot_Methylation->Reagent_Choice Racemization Check for Racemization Conditions (e.g., harsh base, high temp) Troubleshoot_Methylation->Racemization

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: Optimization of (R)-1-Methylpiperidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis and derivatization of (R)-1-Methylpiperidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The most common and direct approach is the N-methylation of (R)-Piperidine-2-carboxylic acid. Two primary methods are employed for this step:

  • Reductive Amination: This involves reacting the starting material with formaldehyde in the presence of a reducing agent and a catalyst. This method can be performed as a one-pot reaction without isolating intermediates, often leading to higher yields.[1]

  • Direct Alkylation: This route uses a methylating agent, such as methyl iodide or methyl bromide, in the presence of a non-nucleophilic base to prevent the formation of quaternary ammonium salts.[2]

Q2: My amide coupling reaction with the carboxylic acid is failing or giving low yields. What are the common causes?

A2: Low yields in amide coupling are a frequent issue. Common causes include:

  • Decomposition of the starting acid: Some complex carboxylic acids can be unstable in the presence of base.[3]

  • Ineffective Coupling Reagents: The chosen coupling agent (e.g., DCC, EDC) may not be suitable for your specific substrates, or it may have degraded upon storage.

  • Side Reactions: In Steglich esterification or amidation using DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, halting the desired reaction.[3]

  • Zwitterion Formation: If coupling with an amino acid, the substrate may exist as a zwitterion, which is not nucleophilic. The carboxylic acid of the incoming amino acid often needs to be protected (e.g., as a methyl or ethyl ester) before the coupling reaction.[3]

Q3: How can I avoid the formation of the quaternary N,N-dimethylpiperidinium salt during N-methylation?

A3: The formation of a quaternary salt occurs when the product, a tertiary amine, reacts with another equivalent of the alkyl halide.[2] To prevent this:

  • Ensure the piperidine starting material is in excess relative to the methylating agent.

  • Add the alkyl halide slowly to the reaction mixture. Using a syringe pump for slow, controlled addition is recommended.[2]

  • Use a suitable base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (Hunig's base), to neutralize the acid formed during the reaction, which can help control the reaction rate.[2]

Q4: What is the best way to monitor the progress of esterification reactions?

A4: The progress of esterification can be monitored using Thin-Layer Chromatography (TLC). A helpful technique is to use a bromocresol green TLC stain, which is sensitive to the carboxylic acid group.[4] As the reaction proceeds, the spot corresponding to the starting carboxylic acid will diminish. The reaction is slow and reversible, so monitoring is crucial to determine when equilibrium has been reached.[5]

Troubleshooting Guides

Problem 1: Low Yield or No Reaction in N-Methylation
Symptom Probable Cause Suggested Solution
Reductive Amination: Reaction stalls; starting material remains.Catalyst poisoning or inactivity (e.g., Platinum on carbon).Ensure the catalyst is fresh. Use a hydrogen pressure of 5-15 atmospheres and a temperature of 90-100°C to ensure sufficient catalytic activity.[1]
Presence of excess water, especially when using formalin.Use paraformaldehyde instead of formalin to minimize water content. If formalin is used, consider azeotropic distillation with toluene to remove water formed during the reaction.[1]
Direct Alkylation: Multiple products observed on TLC, including a highly polar spot.Formation of the quaternary ammonium salt due to over-methylation.Add the alkyl halide slowly and ensure it is the limiting reagent. Use 1.1 equivalents of alkyl halide to 1.0 equivalent of the piperidine.[2]
Reaction is very slow or does not proceed to completion.The acid (HI or HBr) formed as a byproduct is inhibiting the reaction by protonating the starting secondary amine. Add a non-nucleophilic base like N,N-diisopropylethylamine (1.5 eq) or a solid base like KHCO₃ (1.0 eq) to scavenge the acid.[2]
Problem 2: Issues with Esterification of the Carboxylic Acid
Symptom Probable Cause Suggested Solution
Low conversion after prolonged heating (Fischer Esterification).The reaction has reached equilibrium. Ester hydrolysis (the reverse reaction) is occurring at a similar rate to esterification.Use the alcohol reactant as the solvent to push the equilibrium towards the product.[5] Alternatively, remove water as it is formed using a Dean-Stark apparatus.
Insufficient catalysis.Ensure a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH) is used.[5]
Steglich Esterification (DCC/DMAP) yields primarily a byproduct.The activated O-acylisourea intermediate has rearranged to the inactive N-acylurea. This is common with sterically hindered secondary alcohols.Lower the reaction temperature. Consider adding an activating agent like HOBt or 4-nitrophenol to trap the O-acylisourea as a more reactive activated ester before it can rearrange.[3]
Problem 3: Poor Results in Amide Coupling
Symptom Probable Cause Suggested Solution
No reaction when coupling with an amino acid.The amino acid is present as a non-nucleophilic zwitterion. The amine is protonated and the carboxylate is unreactive.Protect the carboxylic acid of the amino acid substrate as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This frees the amine to act as a nucleophile.
Reaction mixture shows decomposition (many spots on TLC), especially with acyl chloride method.The free carboxylic acid of the amino acid substrate may be incompatible with the basic conditions (e.g., NEt₃) required, leading to side reactions.Use standard peptide coupling reagents like EDC/HOBt, HATU, or CDI, which operate under milder conditions. These reagents are designed for coupling amino acids while minimizing side reactions and racemization.[6][7]
Low yield despite using a coupling reagent.The coupling reagent has degraded (many are moisture-sensitive).Use a freshly opened bottle of the coupling reagent or test its activity on a simpler substrate.

Data Presentation: Reaction Condition Optimization

Table 1: Comparison of N-Methylation Methods

ParameterMethod A: Reductive Amination[1]Method B: Direct Alkylation[2]
Methyl Source Formaldehyde (Paraformaldehyde preferred)Methyl Iodide or Methyl Bromide
Catalyst/Base 3% Platinum on CarbonN,N-diisopropylethylamine or K₂CO₃
Solvent Ethanol or MethanolAnhydrous Acetonitrile or DMF
Temperature 90 - 100 °C0 °C to Room Temperature
Pressure 10 atm H₂Atmospheric
Typical Yield ~90%~70% (can be lower)
Key Advantage High yield, one-pot processMilder temperature conditions

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveTypical SolventKey Features & Considerations
DCC (Dicyclohexylcarbodiimide)DMAPDCM, THFInexpensive. Byproduct (DCU) is a precipitate, but can be difficult to remove completely.[3]
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAPDCM, DMFWater-soluble byproduct, making purification easier. Standard for peptide synthesis.[7][8]
CDI (Carbonyldiimidazole)NoneMDC (Methylene Dichloride), THFForms a highly reactive acyl-imidazole intermediate. Byproducts are gaseous (CO₂ and imidazole).[6]
Boc₂O (Di-tert-butyl dicarbonate)DMAPOAcetonitrileCan be used for one-pot N-acylation without heat. Effective for less reactive heterocyclic compounds.[9][10]

Experimental Protocols & Visualizations

Protocol 1: N-Methylation via Reductive Amination

This protocol is adapted from a patented procedure for a similar derivative.[1]

  • Charging the Autoclave: In a stirred autoclave, charge (R)-Piperidine-2-carboxylic acid, 275 parts by weight of 99% ethanol, and 31 parts by weight of 36% hydrochloric acid.

  • Catalyst Addition: Add 1 part by weight of a catalyst containing 3% platinum on carbon.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 10 atmospheres. Heat the mixture to 90-100°C. Maintain these conditions for approximately 2 hours.

  • Methylation Step: After cooling, add 1.5 equivalents of paraformaldehyde to the reaction mixture.

  • Reaction & Workup: Re-pressurize with hydrogen and heat to continue the reaction until completion (monitor by TLC or GC-MS). After cooling, the reaction mixture can be neutralized with sodium hydroxide to pH 11 to precipitate the product, which is then filtered and dried.

Workflow for Synthesis & Derivatization

G General Synthesis & Derivatization Workflow A (R)-Piperidine- 2-carboxylic acid B N-Methylation A->B  HCHO, H₂/Pt or MeI, Base C (R)-1-Methylpiperidine- 2-carboxylic acid B->C D Derivatization C->D E Ester Derivatives D->E R-OH, H⁺ F Amide Derivatives D->F R-NH₂, Coupling Agent

Caption: General workflow for the synthesis and derivatization of this compound.

Protocol 2: Amide Coupling using EDC/HOBt

This is a general procedure for forming an amide bond with a primary amine.

  • Dissolution: Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Amine Addition: Add the desired primary amine (or protected amino acid ester) (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred mixture over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring progress by TLC.

  • Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Troubleshooting Logic for Low Amide Coupling Yield

G Troubleshooting: Low Yield in Amide Coupling Start Low Amide Yield Q1 Is the amine substrate an unprotected amino acid? Start->Q1 Sol1 Protect COOH group as an ester before coupling. Q1->Sol1 Yes Q2 Was a carbodiimide (DCC, EDC) used? Q1->Q2 No End Re-run optimized reaction. Sol1->End Q3 Is the N-acylurea byproduct observed? Q2->Q3 Yes Q2->End No, check other params (solvent, temp, purity) Sol2 Check reagent quality. Use fresh EDC/DCC. Consider alternative: CDI, HATU. Sol2->End Q3->Sol2 No Sol3 Lower reaction temp. Add HOBt to trap the active intermediate. Q3->Sol3 Yes Sol3->End

Caption: A decision tree to diagnose and solve low-yield issues in amide coupling reactions.

References

Technical Support Center: Synthesis of (R)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-Methylpiperidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic routes are:

  • N-methylation of (R)-piperidine-2-carboxylic acid: This is a direct approach but can be prone to side reactions.

  • Hydrolysis of (R)-1-Methylpiperidine-2-carbonitrile: This method can provide good yields if the hydrolysis conditions are carefully controlled.

  • Resolution of racemic 1-Methylpiperidine-2-carboxylic acid: This involves separating the desired (R)-enantiomer from a racemic mixture, often using a chiral resolving agent like tartaric acid.

Q2: What is the primary side product in the N-methylation of (R)-piperidine-2-carboxylic acid?

A2: The most common side product is the over-methylated quaternary ammonium salt. This occurs when the newly formed tertiary amine, this compound, reacts further with the methylating agent.

Q3: Can epimerization occur during the synthesis?

A3: Yes, epimerization at the C2 position is a potential side reaction, particularly during the N-methylation of (R)-piperidine-2-carboxylic acid under basic conditions. This can lead to the formation of the undesired (S)-enantiomer, reducing the enantiomeric purity of the final product.

Q4: What are the challenges associated with the hydrolysis of the nitrile intermediate?

A4: The primary challenge is incomplete hydrolysis, which can leave the corresponding amide as an impurity in the final product. The reaction conditions must be sufficiently forcing to drive the reaction to the carboxylic acid.[1][2]

Q5: What are the common issues encountered during the resolution of the racemic acid?

A5: The main issue is incomplete separation of the diastereomeric salts, which leads to a final product with low enantiomeric excess. This can be caused by the similar solubilities of the diastereomeric salts or suboptimal crystallization conditions.[3][4]

Troubleshooting Guides

Synthetic Route 1: N-Methylation of (R)-piperidine-2-carboxylic acid

Problem 1: Low yield of the desired product and presence of a highly polar impurity.

  • Possible Cause: Over-methylation leading to the formation of the quaternary ammonium salt. This is more likely if an excess of the methylating agent is used or if the reaction is run for an extended period.

  • Troubleshooting Steps:

    • Optimize Stoichiometry: Carefully control the stoichiometry of the methylating agent (e.g., methyl iodide). Use a slight excess (e.g., 1.1 equivalents) but avoid a large excess.

    • Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low concentration and favor mono-methylation.

    • Monitor the Reaction: Track the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid prolonged reaction times that can lead to over-methylation.

Problem 2: Reduced enantiomeric purity of the final product.

  • Possible Cause: Epimerization at the C2 chiral center, potentially promoted by strong bases or elevated temperatures.

  • Troubleshooting Steps:

    • Choice of Base: Use a milder base if possible. The choice of base can influence the rate of epimerization.

    • Temperature Control: Maintain a low reaction temperature to minimize the rate of epimerization.

    • Chiral Analysis: Use chiral HPLC to monitor the enantiomeric purity of the starting material and product throughout the process.[5][6][7]

Synthetic Route 2: Hydrolysis of (R)-1-Methylpiperidine-2-carbonitrile

Problem: Presence of a significant amount of a neutral impurity in the final product.

  • Possible Cause: Incomplete hydrolysis of the nitrile, resulting in the presence of the intermediate amide.

  • Troubleshooting Steps:

    • Reaction Conditions: Ensure the hydrolysis conditions (acid or base concentration, temperature, and reaction time) are sufficient for complete conversion. Refluxing with a strong acid or base is often necessary.[1][2]

    • Monitoring: Monitor the reaction for the disappearance of the amide intermediate by TLC or LC-MS.

    • Purification: If the amide is present, it can sometimes be removed by recrystallization or chromatography, although optimizing the reaction to avoid its formation is preferable.

Synthetic Route 3: Resolution of Racemic 1-Methylpiperidine-2-carboxylic acid

Problem: The final product has a low enantiomeric excess (ee).

  • Possible Cause: Incomplete separation of the diastereomeric salts during crystallization. The solubilities of the two diastereomeric salts may be too similar under the chosen conditions.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvents or solvent mixtures for the crystallization. The choice of solvent can have a significant impact on the differential solubility of the diastereomeric salts.

    • Controlled Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals of the less soluble diastereomer. Rapid cooling can lead to co-precipitation.

    • Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity before liberating the free amine.

    • Purity of Resolving Agent: Ensure the chiral resolving agent (e.g., tartaric acid) is of high enantiomeric purity.

Data Presentation

Table 1: Hypothetical Data on the Effect of Methyl Iodide Stoichiometry on Product Distribution in N-Methylation

Equivalents of Methyl IodideYield of this compound (%)Yield of Quaternary Ammonium Salt (%)
1.058510
1.27520
1.56035
2.04055

Table 2: Hypothetical Data on the Effect of Hydrolysis Conditions on the Conversion of Nitrile to Carboxylic Acid

Hydrolysis ConditionsConversion to Carboxylic Acid (%)Remaining Amide (%)
6M HCl, 80 °C, 4h8020
6M HCl, 100 °C, 4h955
6M HCl, 100 °C, 8h>99<1
4M NaOH, 100 °C, 6h982

Experimental Protocols

Protocol 1: N-Methylation of (R)-piperidine-2-carboxylic acid

  • Dissolution: Dissolve (R)-piperidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or DMF.

  • Addition of Base: Add a suitable base (e.g., K₂CO₃, 2.0 eq) to the solution.

  • Addition of Methylating Agent: Cool the mixture in an ice bath and slowly add methyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to remove any unreacted starting material and the quaternary ammonium salt byproduct.

Protocol 2: Acidic Hydrolysis of (R)-1-Methylpiperidine-2-carbonitrile

  • Reaction Setup: Combine (R)-1-Methylpiperidine-2-carbonitrile (1.0 eq) and 6M aqueous HCl in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the intermediate amide.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: The product can be isolated by adjusting the pH to the isoelectric point to precipitate the amino acid, followed by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting hydrochloride salt can be purified.

Protocol 3: Resolution of Racemic 1-Methylpiperidine-2-carboxylic acid with L-Tartaric Acid

  • Salt Formation: Dissolve racemic 1-methylpiperidine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., a mixture of acetone and ethanol). Add L-tartaric acid (0.5-1.0 eq).

  • Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath can improve the yield.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., aqueous NaOH or K₂CO₃) to liberate the free amine.

  • Extraction and Isolation: Extract the desired enantiomer with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis Routes cluster_purification Purification cluster_analysis Analysis N-Methylation N-Methylation Crude Product A Crude Product A N-Methylation->Crude Product A Nitrile Hydrolysis Nitrile Hydrolysis Crude Product B Crude Product B Nitrile Hydrolysis->Crude Product B Racemic Resolution Racemic Resolution Crude Product C Crude Product C Racemic Resolution->Crude Product C Purification Purification Pure Product Pure Product Purification->Pure Product Analysis Analysis Starting Materials Starting Materials Starting Materials->N-Methylation Starting Materials->Nitrile Hydrolysis Starting Materials->Racemic Resolution Crude Product A->Purification Crude Product B->Purification Crude Product C->Purification Pure Product->Analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Low Yield or Purity Issue Low Yield or Purity Issue Over-methylation Over-methylation Low Yield or Purity Issue->Over-methylation N-Methylation Epimerization Epimerization Low Yield or Purity Issue->Epimerization N-Methylation Incomplete Hydrolysis Incomplete Hydrolysis Low Yield or Purity Issue->Incomplete Hydrolysis Nitrile Hydrolysis Poor Resolution Poor Resolution Low Yield or Purity Issue->Poor Resolution Racemic Resolution Optimize Stoichiometry Optimize Stoichiometry Over-methylation->Optimize Stoichiometry Control Temperature Control Temperature Epimerization->Control Temperature Adjust Hydrolysis Conditions Adjust Hydrolysis Conditions Incomplete Hydrolysis->Adjust Hydrolysis Conditions Screen Solvents Screen Solvents Poor Resolution->Screen Solvents

Caption: Troubleshooting decision tree for common synthesis issues.

References

Stability issues of (R)-1-Methylpiperidine-2-carboxylic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for guidance and is based on general principles of chemical stability testing. Quantitative data and specific degradation pathways for (R)-1-Methylpiperidine-2-carboxylic acid are hypothetical due to the limited availability of specific stability studies for this compound in public literature.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent analytical results, such as a decreasing peak area in chromatographic analyses over time, can be an indicator of degradation. This compound contains a tertiary amine within a piperidine ring and a carboxylic acid, functional groups that can be susceptible to degradation under certain conditions. It is crucial to assess the stability of the molecule under your specific experimental and storage conditions. Forced degradation studies are a valuable tool for understanding a compound's stability profile.[1][2][3]

Q2: What are the likely degradation pathways for this compound under different pH conditions?

A2: While specific pathways for this molecule are not extensively documented, potential degradation can be inferred based on its functional groups:

  • Acidic Conditions (Low pH): Generally, the piperidine ring and the carboxylic acid group are relatively stable under mild acidic conditions. However, at very low pH and elevated temperatures, acid-catalyzed hydrolysis is a possibility, although less likely for this specific structure.

  • Neutral Conditions (pH ~7): The compound is expected to be relatively stable at neutral pH. Long-term storage may still be subject to slow oxidation.

  • Basic Conditions (High pH): The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products. The likelihood of oxidation can increase with pH.

  • Oxidative Stress: The tertiary amine is a primary site for oxidation, potentially forming this compound N-oxide.[4][5][6] This can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.

  • Thermal Stress: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group could occur.

  • Photostability: Exposure to light, especially UV, can potentially induce degradation through radical mechanisms.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, it is recommended to store this compound in a cool, dark place in a tightly sealed container. For solutions, using buffered systems at a slightly acidic to neutral pH and protecting from light can enhance stability. Refrigeration is advisable for long-term storage.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Loss of compound potency over time in solution. Degradation due to pH, temperature, light, or oxidation.1. Verify the pH of your solution and buffer if necessary. 2. Store solutions at a lower temperature (e.g., 2-8 °C). 3. Protect solutions from light using amber vials or by covering them with foil. 4. Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Appearance of new peaks in HPLC/LC-MS analysis. Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocol 1) to intentionally generate and identify potential degradation products.[7][8][9] 2. Characterize the new peaks using mass spectrometry (MS) to determine their molecular weights, which can provide clues about their structures.
Precipitate formation in solution. Degradation products may have different solubility profiles.1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry. 2. Review the solvent system and concentration; you may need to adjust these parameters.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Table 1: Hypothetical Stability of this compound in Solution under Different pH Conditions.

Condition Time (hours) % this compound Remaining Major Degradation Product(s) Detected
0.1 M HCl (pH 1) at 60 °C2498.5Not significant
7295.2Minor unknown impurities
pH 7 Buffer at 60 °C2499.8Not significant
7299.1Not significant
0.1 M NaOH (pH 13) at 60 °C2492.3N-oxide derivative
7285.6N-oxide derivative, other oxidative products

Table 2: Hypothetical Stability under Other Stress Conditions.

Condition Time (hours) % this compound Remaining Major Degradation Product(s) Detected
3% H₂O₂ at RT888.1N-oxide derivative
2475.4N-oxide derivative and other oxidative products
80 °C (Solid State)4899.5Not significant
80 °C (in Solution, pH 7)4896.0Minor unknown impurities
Photostability (ICH Q1B)2499.2Minor unknown impurities

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol/water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 72 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 72 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary (for acidic and basic solutions), and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method like RP-HPLC.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a gradient pump, autosampler, column oven, and PDA or UV detector.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (if needed) sampling->neutralize hplc RP-HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_conditions Degradation Conditions cluster_products Potential Degradation Products compound This compound acid_cond Acidic (Low pH) base_cond Basic (High pH) oxidative_cond Oxidative (e.g., H₂O₂) thermal_cond Thermal (High Temp) stable Relatively Stable acid_cond->stable Minor Degradation n_oxide N-Oxide Derivative base_cond->n_oxide Oxidation oxidative_cond->n_oxide ring_opened Ring-Opened Products oxidative_cond->ring_opened Further Oxidation decarboxylated Decarboxylated Product thermal_cond->decarboxylated Decarboxylation

References

Technical Support Center: Resolution of (R,S)-1-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of (R,S)-1-methylpiperidine-2-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the resolution of (R,S)-1-methylpiperidine-2-carboxylic acid, particularly focusing on the widely-used diastereomeric salt crystallization method.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Diastereomeric Salt - Suboptimal choice of resolving agent. - Inappropriate solvent system leading to high solubility of the diastereomeric salt. - Insufficient cooling or too rapid crystallization. - Incorrect stoichiometry between the racemic mixture and the resolving agent.- Screen different chiral resolving agents such as derivatives of tartaric acid or mandelic acid.[1] - Experiment with various solvents or solvent mixtures to find a system where the desired diastereomeric salt has low solubility. - Allow for slow, controlled cooling to promote selective crystallization.[2] - Optimize the molar ratio of the resolving agent to the racemic compound, typically ranging from 0.25 to 1 equivalent.[1]
Poor Enantiomeric Excess (e.e.) - Co-precipitation of both diastereomers. - Inefficient separation of the precipitated salt from the mother liquor. - Insufficient number of recrystallization steps.- Employ a slower cooling rate to enhance the selectivity of crystallization.[2] - Ensure thorough washing of the filtered crystals with a small amount of cold solvent to remove residual mother liquor.[2] - Perform one or more recrystallization steps to improve the enantiomeric purity of the diastereomeric salt.[1]
Failure of Diastereomeric Salt to Crystallize - The solution is not supersaturated. - The diastereomeric salt is highly soluble in the chosen solvent. - Presence of impurities inhibiting nucleation.- Concentrate the solution by carefully evaporating some of the solvent.[2] - Introduce an anti-solvent (a solvent in which the salt is less soluble) to induce precipitation.[2] - Induce crystallization by seeding with a few crystals of the pure diastereomeric salt or by scratching the inner surface of the flask with a glass rod.[2]
Inconsistent Results - Variations in the quality of starting materials. - Lack of precise control over experimental parameters like temperature and cooling rate.- Use starting materials of high purity. - Maintain strict control over all experimental conditions for reproducibility.
Difficulty in Liberating the Free Acid - Incomplete reaction with the acid or base used to break the diastereomeric salt. - Formation of an emulsion during extraction.- Ensure the use of a sufficiently strong acid or base to fully neutralize the salt. - If an emulsion forms, try adding a small amount of brine or filtering the mixture through celite.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving (R,S)-1-methylpiperidine-2-carboxylic acid?

A1: The most prevalent methods for resolving racemic 1-methylpiperidine-2-carboxylic acid and similar compounds are:

  • Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[3]

  • Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. For instance, enzymes like alcalase have been used for the kinetic resolution of similar piperidine derivatives.[4]

  • Chiral Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be used to separate the enantiomers.[5]

Q2: Which chiral resolving agents are most effective for this type of compound?

A2: For the resolution of piperidine derivatives, chiral resolving agents such as di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid have been shown to be effective.[1] Di-benzoyl-L-tartaric acid is often a preferred choice.[1]

Q3: How can I determine the optical purity of my resolved product?

A3: The optical purity, or enantiomeric excess (e.e.), of your resolved product can be determined using several analytical techniques, including:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying enantiomers.

  • Chiral Capillary Electrophoresis: This technique has also been successfully used to determine the optical purity of resolved piperidine derivatives.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or by converting the enantiomers into diastereomers (e.g., Mosher amides), it is possible to distinguish and quantify them by NMR.[1]

Q4: What is the general procedure for a diastereomeric salt resolution?

A4: The general workflow involves:

  • Salt Formation: Reacting the racemic mixture with an enantiomerically pure resolving agent in a suitable solvent to form diastereomeric salts.[3]

  • Fractional Crystallization: Cooling the solution to induce the crystallization of the less soluble diastereomeric salt.[3]

  • Separation: Isolating the solid crystals from the mother liquor by filtration.[3]

  • Salt Breaking: Treating the isolated diastereomeric salt with an acid or base to liberate the desired enantiomer of the carboxylic acid.[3]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using Di-benzoyl-L-tartaric Acid

This protocol is a general guideline based on methods reported for similar piperidine derivatives.[1]

1. Salt Formation and Crystallization:

  • Dissolve the racemic (R,S)-1-methylpiperidine-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
  • Add 0.5 to 1.0 equivalents of di-benzoyl-L-tartaric acid to the solution.
  • Heat the mixture until all solids dissolve.
  • Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may improve the yield.

2. Isolation and Purification:

  • Collect the precipitated crystals by filtration.
  • Wash the crystals with a small amount of the cold crystallization solvent.
  • To improve enantiomeric purity, recrystallize the obtained diastereomeric salt from the same or a different solvent system.

3. Liberation of the Enantiomer:

  • Suspend the purified diastereomeric salt in water.
  • Add a base (e.g., sodium carbonate solution) to adjust the pH to basic, which will break the salt.
  • Extract the resolving agent with a suitable organic solvent (e.g., ethyl acetate).
  • Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to precipitate the desired enantiomer of 1-methylpiperidine-2-carboxylic acid.
  • Collect the pure enantiomer by filtration, wash with cold water, and dry.

Visualizations

experimental_workflow cluster_resolution Diastereomeric Salt Resolution Workflow racemic_mixture Racemic (R,S)-1-methylpiperidine- 2-carboxylic acid dissolution Dissolution in Suitable Solvent racemic_mixture->dissolution resolving_agent Chiral Resolving Agent (e.g., Di-benzoyl-L-tartaric acid) resolving_agent->dissolution crystallization Slow Cooling & Fractional Crystallization dissolution->crystallization filtration Filtration crystallization->filtration crystals Diastereomeric Salt (Crystals) filtration->crystals mother_liquor Mother Liquor (Contains other diastereomer) filtration->mother_liquor salt_breaking Salt Breaking (Base/Acid Treatment) crystals->salt_breaking pure_enantiomer Pure (S)- or (R)-Enantiomer salt_breaking->pure_enantiomer resolving_agent_recovery Resolving Agent (Recovered) salt_breaking->resolving_agent_recovery

Caption: Workflow for diastereomeric salt resolution.

troubleshooting_logic start Experiment Start no_crystals No Crystals? start->no_crystals low_yield Low Yield? poor_ee Poor e.e.? low_yield->poor_ee No optimize_solvent Optimize Solvent/ Resolving Agent low_yield->optimize_solvent Yes recrystallize Recrystallize poor_ee->recrystallize Yes successful_resolution Successful Resolution poor_ee->successful_resolution No no_crystals->low_yield No induce_crystallization Induce Crystallization (Seeding/Scratching) no_crystals->induce_crystallization Yes optimize_solvent->start recrystallize->poor_ee induce_crystallization->low_yield

Caption: Troubleshooting decision tree for resolution.

References

Common impurities in commercial (R)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (R)-1-Methylpiperidine-2-carboxylic acid.

Troubleshooting Guide & FAQs

Q1: I am seeing an unexpected peak in my HPLC analysis of this compound. What could it be?

A1: An unexpected peak in your HPLC chromatogram could be due to a number of common impurities. Based on the synthesis and stability of similar compounds, potential impurities can be categorized as follows:

  • Process-Related Impurities: These are impurities that arise during the manufacturing process.

  • Degradation Products: These impurities can form during storage or handling of the material.

  • Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.

To identify the unknown peak, it is recommended to use a high-resolution analytical technique such as LC-MS to obtain the molecular weight of the impurity, which can provide valuable clues to its identity.

Q2: What are the most common process-related impurities I should be aware of?

A2: The most common process-related impurities include the enantiomer, starting materials, and by-products from the synthetic route.

  • (S)-1-Methylpiperidine-2-carboxylic acid: The presence of the opposite enantiomer is a common impurity in chiral compounds. The amount can vary depending on the enantio-selectivity of the synthesis.

  • (R)-Piperidine-2-carboxylic acid (R-Pipecolic acid): If the synthesis involves the N-methylation of (R)-pipecolic acid, incomplete methylation can result in the presence of this starting material.

  • Over-methylated species: In some cases, methylation can occur at other sites, leading to by-products.

Q3: My sample of this compound has been stored for a while, and I suspect it may have degraded. What are the likely degradation products?

A3: Like many amine-containing compounds, this compound can degrade over time, especially if not stored under optimal conditions (e.g., exposure to air, light, or high temperatures). Potential degradation pathways for similar piperidine structures include oxidation and ring-opening.[1][2][3]

  • This compound N-oxide: The tertiary amine is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.[3]

  • Ring-opened products: Cleavage of the piperidine ring can lead to various degradation products.[1][2]

Q4: How can I test for the presence of the (S)-enantiomer in my sample?

A4: The most effective way to separate and quantify enantiomers is by using chiral chromatography. A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) is the standard method.

Q5: What are some common residual solvents that might be present?

A5: The specific residual solvents will depend on the synthetic process used by the manufacturer. However, common solvents used in the synthesis of similar compounds include:

  • Alcohols (e.g., methanol, ethanol, isopropanol)

  • Ethers (e.g., diethyl ether, methyl tert-butyl ether)

  • Hydrocarbons (e.g., hexane, heptane)

  • Chlorinated solvents (e.g., dichloromethane)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and sensitive technique for the identification and quantification of residual solvents.[4][5][6][7]

Summary of Potential Impurities

Impurity Name Impurity Type Potential Source Recommended Analytical Technique
(S)-1-Methylpiperidine-2-carboxylic acidProcess-Related (Enantiomer)Incomplete stereochemical control during synthesisChiral HPLC
(R)-Piperidine-2-carboxylic acidProcess-Related (Starting Material)Incomplete N-methylationHPLC, LC-MS
This compound N-oxideDegradation ProductOxidation of the tertiary amineLC-MS, HPLC
Ring-opened ProductsDegradation ProductCleavage of the piperidine ringLC-MS
Various SolventsResidual SolventsSynthesis and PurificationGC-MS

Key Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

Objective: To separate and quantify the (R) and (S) enantiomers of 1-Methylpiperidine-2-carboxylic acid.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.

Column: A chiral stationary phase (CSP) column suitable for the separation of amino acids. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are good starting points.[8]

Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of a non-polar solvent like hexane or heptane and a polar alcohol like isopropanol or ethanol. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary.[8] A representative mobile phase could be Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v).

Flow Rate: 1.0 mL/min

Detection: UV at 210 nm or by Mass Spectrometry.

Procedure:

  • Prepare a standard solution of a racemic mixture of (R)- and (S)-1-Methylpiperidine-2-carboxylic acid to determine the retention times of each enantiomer.

  • Prepare a solution of the sample to be tested in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the enantiomers in the sample by comparing their retention times and peak areas to the standard.

Protocol 2: GC-MS Method for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in a sample of this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a headspace autosampler.

Column: A column with a stationary phase suitable for separating volatile organic compounds, such as a DB-624 or equivalent.[6]

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

Oven Temperature Program:

  • Initial temperature: 40 °C, hold for 5 minutes.

  • Ramp: Increase to 240 °C at a rate of 10 °C/min.

  • Final hold: Hold at 240 °C for 5 minutes.

Headspace Parameters:

  • Vial equilibration temperature: 80 °C

  • Vial equilibration time: 20 minutes

Mass Spectrometer: Scan mode from m/z 35 to 350.

Procedure:

  • Accurately weigh a sample of this compound into a headspace vial.

  • Add a suitable dissolution solvent (e.g., dimethyl sulfoxide - DMSO).

  • Seal the vial and place it in the headspace autosampler.

  • Run the GC-MS analysis.

  • Identify residual solvents by comparing the mass spectra of the peaks in the chromatogram to a spectral library (e.g., NIST). Quantify using a standard addition or external standard method.

Visualizations

Impurity_Identification_Workflow start Start: Unexpected Peak in HPLC lcms Perform LC-MS Analysis start->lcms mw Determine Molecular Weight of Impurity lcms->mw db Compare with Database of Potential Impurities mw->db chiral Chiral HPLC Analysis db->chiral If MW matches enantiomer gcms GC-MS Analysis for Residual Solvents db->gcms If suspected to be a solvent nmr NMR for Structural Elucidation db->nmr If structure is unknown id Impurity Identified chiral->id gcms->id nmr->id

Caption: Workflow for identifying an unknown impurity.

Signaling_Pathways cluster_synthesis Synthesis Process cluster_degradation Degradation Pathways SM Starting Material ((R)-Pipecolic Acid) Intermediates Reaction Intermediates SM->Intermediates Product (R)-1-Methylpiperidine- 2-carboxylic acid Intermediates->Product Byproducts Side-Reaction By-products Intermediates->Byproducts Enantiomer (S)-Enantiomer Product->Enantiomer Solvents Residual Solvents StoredProduct (R)-1-Methylpiperidine- 2-carboxylic acid Oxidation Oxidation (e.g., air, light) StoredProduct->Oxidation RingOpening Ring Opening StoredProduct->RingOpening N_Oxide N-Oxide Impurity Oxidation->N_Oxide RingOpened Ring-Opened Impurities RingOpening->RingOpened

Caption: Potential sources of impurities during synthesis and degradation.

References

Technical Support Center: Scale-up Synthesis of (R)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (R)-1-Methylpiperidine-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, primarily focusing on the N-methylation of (R)-pipecolic acid via the Eschweiler-Clarke reaction.

Problem 1: Low Yield of this compound

Potential CauseSuggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is monitored to completion (e.g., by TLC, HPLC, or NMR). On a larger scale, reaction times may need to be extended. A typical laboratory-scale reaction is heated at 80-100°C for several hours.[1] On an industrial scale, this could extend to 18 hours or more. - Temperature: Maintain a consistent reaction temperature. The Eschweiler-Clarke reaction is typically performed at or near the boiling point of the aqueous solution.[2] Insufficient heat can lead to a sluggish or incomplete reaction. - Reagent Stoichiometry: Use a sufficient excess of both formaldehyde and formic acid. Formic acid acts as both a solvent and the reducing agent.[1][3]
Side Reactions - Impure Starting Material: Ensure the (R)-pipecolic acid is of high purity. Impurities can lead to the formation of byproducts. - Decomposition: Prolonged heating at excessively high temperatures can lead to product degradation. Optimize the temperature and reaction time to maximize conversion while minimizing decomposition.
Work-up and Isolation Losses - pH Adjustment: Carefully adjust the pH during work-up. The product is an amino acid and its solubility is pH-dependent. Ensure the pH is adjusted to the isoelectric point to minimize solubility in the aqueous phase during extraction or crystallization. - Extraction Efficiency: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.

Problem 2: Presence of Impurities in the Final Product

Potential ImpurityIdentification MethodSuggested Solution
Unreacted (R)-pipecolic acid HPLC, NMR- Drive the reaction to completion by optimizing reaction time and temperature. - During work-up, exploit the difference in isoelectric points between the starting material and the product for selective precipitation or extraction.
Over-methylated Quaternary Ammonium Salt NMR, Mass Spectrometry- The Eschweiler-Clarke reaction inherently minimizes the formation of quaternary ammonium salts.[1][2] However, if observed, reducing the excess of formaldehyde might be beneficial, though this could impact the reaction rate.
N-formyl- (R)-pipecolic acid HPLC, Mass Spectrometry- This can be an intermediate. Ensure sufficient formic acid is present to act as a reducing agent and that the reaction is allowed to proceed to completion.
Residual Solvents (e.g., formic acid, formaldehyde) GC, NMR- Azeotropic Distillation: As described in industrial processes for similar compounds, azeotropic distillation with a solvent like toluene can be effective for water and volatile impurity removal. - Recrystallization: Multiple recrystallizations from a suitable solvent system (e.g., ethanol/water, acetone/water) can effectively remove residual solvents.

Problem 3: Difficulty with Product Crystallization

IssuePotential CauseSuggested Solution
Oil Formation Instead of Crystals - Impurity Presence: High levels of impurities can inhibit crystallization. Purify the crude product further (e.g., by column chromatography on a smaller scale, or re-extraction) before attempting crystallization. - Solvent System: The chosen solvent may not be optimal. Experiment with different solvent systems and polarities. For amino acids, aqueous ethanol or acetone are often good starting points.
Poor Crystal Quality/Low Yield - Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to promote the growth of larger, purer crystals. - Supersaturation: Ensure the solution is sufficiently concentrated to induce crystallization. If the solution is too dilute, slowly evaporate the solvent to reach the point of supersaturation. Seeding with a small crystal of the pure product can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for the synthesis of this compound?

The most common and industrially scalable method for the N-methylation of (R)-pipecolic acid is the Eschweiler-Clarke reaction.[2][3] This reaction utilizes formaldehyde as the methyl source and formic acid as both the catalyst and reducing agent.[1] It is favored for its operational simplicity, use of inexpensive reagents, and the general avoidance of over-methylation to form quaternary ammonium salts.[2]

Q2: Will the Eschweiler-Clarke reaction affect the stereochemistry at the C-2 position of (R)-pipecolic acid?

Under typical Eschweiler-Clarke conditions, the stereochemistry of chiral amines is generally preserved, and racemization is not a common issue.[2]

Q3: What are the key process parameters to control during the scale-up of the Eschweiler-Clarke reaction?

  • Temperature Control: The reaction is often exothermic. A robust cooling system is necessary to maintain the desired reaction temperature and prevent runaway reactions, especially during the initial addition of reagents.

  • Reagent Addition Rate: A controlled addition rate of formaldehyde to the heated solution of the amine in formic acid is crucial to manage the reaction exotherm.

  • Off-gassing: The reaction produces carbon dioxide.[2] The reactor system must be designed to handle this gas evolution safely.

  • Mixing: Efficient mixing is essential to ensure homogeneity and consistent heat transfer throughout the larger reaction volume.

Q4: What are the typical work-up and purification procedures for this compound on a large scale?

Following the reaction, a typical industrial work-up involves:

  • Neutralization and Extraction: The reaction mixture is cooled, and the pH is adjusted. The product can then be extracted with an organic solvent.

  • Azeotropic Distillation: To remove water and volatile organic impurities, azeotropic distillation with a solvent like toluene is often employed.

  • Crystallization: The product is crystallized from a suitable solvent system. This may involve cooling the solution, potentially with seeding, to induce crystallization.

  • Filtration and Drying: The crystallized product is filtered, washed with a cold solvent to remove residual impurities, and then dried under vacuum.

Experimental Protocols

1. Scale-up Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a representative procedure for a pilot-scale synthesis.

  • Materials:

    • (R)-pipecolic acid

    • Formic acid (88-98%)

    • Formaldehyde (37% aqueous solution)

    • Toluene

    • Ethanol

    • Acetone

    • Hydrochloric acid (for pH adjustment)

    • Sodium hydroxide (for pH adjustment)

  • Procedure:

    • To a suitable reactor equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser with a gas outlet, charge (R)-pipecolic acid and formic acid.

    • Heat the mixture to 80-90°C with efficient stirring.

    • Slowly add the aqueous formaldehyde solution via the addition funnel over a period of 1-2 hours, maintaining the temperature between 90-100°C. The evolution of carbon dioxide will be observed.

    • After the addition is complete, continue to heat the reaction mixture at 95-100°C for 12-18 hours, monitoring the reaction progress by HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the addition of a sodium hydroxide solution while maintaining the temperature below 30°C. Adjust the pH to the isoelectric point of this compound to minimize its solubility in water.

    • Extract the product into a suitable organic solvent.

    • For purification, add toluene to the reaction mixture and perform an azeotropic distillation to remove water.

    • After distillation, cool the resulting solution to 0-5°C to induce crystallization. The product may be crystallized from an ethanol solution.

    • Filter the solid product, wash with cold acetone, and dry under vacuum at 50-60°C.

ParameterTypical Value
Reactant Ratio (molar) (R)-pipecolic acid : Formaldehyde : Formic acid = 1 : 2.2 : 3.6
Reaction Temperature 90-100°C
Reaction Time 12-18 hours
Expected Yield 85-95%

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Eschweiler-Clarke Reaction cluster_workup Work-up and Purification Start (R)-pipecolic acid Reaction N-Methylation (90-100°C, 12-18h) Start->Reaction Reagents Formic Acid + Formaldehyde Reagents->Reaction Neutralization pH Adjustment Reaction->Neutralization Cooling Extraction Solvent Extraction Neutralization->Extraction Distillation Azeotropic Distillation Extraction->Distillation Crystallization Crystallization (0-5°C) Distillation->Crystallization Product This compound Crystallization->Product Filtration & Drying

Caption: Scale-up synthesis workflow.

Troubleshooting_Logic Troubleshooting Low Yield Low_Yield Low Product Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Workup_Losses Work-up/Isolation Losses? Low_Yield->Workup_Losses Side_Reactions Significant Side Reactions? Low_Yield->Side_Reactions Check_Time_Temp Increase Reaction Time/ Maintain Temperature (90-100°C) Incomplete_Reaction->Check_Time_Temp Yes Check_Reagents Ensure Excess Formaldehyde/Formic Acid Incomplete_Reaction->Check_Reagents Yes Optimize_pH Optimize pH at Isoelectric Point Workup_Losses->Optimize_pH Yes Improve_Extraction Perform Multiple Extractions Workup_Losses->Improve_Extraction Yes Check_Purity Verify Starting Material Purity Side_Reactions->Check_Purity Yes

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Chiral HPLC Method Development for (R)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice to assist researchers in developing a robust chiral HPLC method for the enantiomeric separation of 1-Methylpiperidine-2-carboxylic acid. Given the analyte's polar, zwitterionic nature, this guide focuses on reversed-phase and polar organic/ionic modes of chromatography.

Frequently Asked Questions (FAQs)

Q1: Where is the best place to start method development for this specific compound?

The most critical first step in chiral method development is column selection.[1][2] Due to the polar and zwitterionic characteristics of 1-Methylpiperidine-2-carboxylic acid, a systematic screening approach using columns known to perform well for polar compounds is recommended. Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases (CSPs) are excellent starting points.[1][3]

Q2: Which type of Chiral Stationary Phase (CSP) is most likely to be successful?

For polar analytes like this N-methylated amino acid derivative, the following CSPs have the highest probability of success:

  • Macrocyclic Glycopeptide Phases (e.g., CHIROBIOTIC™ V2, T2): These are particularly effective for the chiral separation of polar and ionizable molecules and should be a primary choice for initial screening.[3]

  • Polysaccharide-Based Phases (e.g., Chiralpak® IA, IB, IC): Immobilized polysaccharide columns are highly versatile and robust, compatible with a wide range of solvents from normal-phase to reversed-phase, making them a go-to choice for screening.[2][4]

  • Ligand-Exchange Phases: This type of chromatography is specifically designed for separating amino acids and their derivatives and can provide excellent enantioselectivity for underivatized analytes.[4][5]

Q3: What mobile phase mode (Reversed-Phase, Normal-Phase, etc.) should I try first?

Given the analyte's high polarity and solubility in aqueous and polar organic solvents, you should prioritize the following modes:[6]

  • Polar Ionic Mode (PIM): This non-aqueous mobile phase, typically methanol or acetonitrile with a small amount of acidic and basic additive (e.g., 0.1% TFA and 0.1% DEA), is often successful for compounds that are soluble in polar organic solvents.

  • Reversed-Phase (RP) Mode: An aqueous buffer (e.g., phosphate or ammonium acetate) mixed with acetonitrile or methanol is a standard approach. The pH of the buffer is a critical parameter for controlling the ionization state of the analyte's carboxylic acid and amine groups.

  • Normal-Phase (NP) Mode: While less common for such polar compounds, it can sometimes provide unique selectivity. Typical mobile phases include hexane/isopropanol or hexane/ethanol with acidic or basic additives.[1] Sample solubility can be a challenge in this mode.[2]

Q4: How important are mobile phase additives for this analysis?

Additives are critical for achieving good peak shape and reproducible retention times for 1-Methylpiperidine-2-carboxylic acid. The molecule has both a basic tertiary amine and an acidic carboxylic acid.

  • For Basic Analytes: An amine modifier like diethylamine (DEA) is often added (typically 0.1%) to the mobile phase to minimize peak tailing caused by interactions with acidic silanol sites on the silica surface.[7]

  • For Acidic Analytes: An acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) is used (typically 0.1%) to suppress the ionization of the carboxylic acid group, which can improve peak shape.[1]

  • For Zwitterionic Analytes: A combination of both acidic and basic modifiers or a buffered mobile phase is often necessary to control the ionization state and achieve optimal separation.

Q5: What is the role of temperature in this chiral separation?

Temperature is a key parameter for optimizing chiral separations. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to increased resolution.[7] However, the effect is compound-dependent. It is crucial to control the column temperature and investigate a range (e.g., 10°C to 40°C) to find the optimum for selectivity and peak efficiency.[7]

Method Development and Experimental Protocols

A systematic screening approach is the most efficient path to a successful separation.

Logical Workflow for Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polar, Zwitterionic) CSP_Selection Select CSPs (Polysaccharide, Macrocyclic Glycopeptide) Analyte->CSP_Selection Mode_Selection Select Mobile Phase Modes (RP, Polar Ionic) Analyte->Mode_Selection Screen Perform Initial Screening CSP_Selection->Screen Mode_Selection->Screen Eval Evaluate Screening Data (Resolution > 1.0?) Screen->Eval Eval->CSP_Selection No, Try New CSPs Optimize_MP Optimize Mobile Phase (% Organic, Additives) Eval->Optimize_MP Yes Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimized Optimized Method Optimize_Flow->Optimized Validate Method Validation (Robustness, Linearity, etc.) Optimized->Validate

Caption: A systematic workflow for chiral HPLC method development.

Protocol 1: Initial Column and Mobile Phase Screening
  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 1-Methylpiperidine-2-carboxylic acid in a solvent compatible with the initial mobile phase (e.g., Methanol or Water/Methanol 50:50).

  • Column Selection: Use at least two columns from different classes. See Table 1 for a recommended starting set.

  • Mobile Phase Screening: For each column, test the mobile phase conditions listed in Table 1.

  • HPLC Parameters:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore) or CAD/ELSD/MS.

    • Injection Volume: 5 µL

  • Evaluation: Analyze the chromatograms for any sign of peak splitting or separation. A resolution (Rs) value greater than 1.1 is generally considered resolvable.[8]

Data Presentation: Screening Strategy

Table 1: Initial Column & Mobile Phase Screening Strategy

CSP Type Example Column Screening Mobile Phase A (Reversed-Phase) Screening Mobile Phase B (Polar Ionic) Screening Mobile Phase C (Normal-Phase)
Macrocyclic Glycopeptide CHIROBIOTIC V2 A: 20mM Ammonium Acetate in H₂O, pH 5.0B: AcetonitrileGradient: 10-60% B in 20 min 100% Methanol + 0.1% TFA / 0.1% DEA N/A (Not primary mode)

| Immobilized Polysaccharide | Chiralpak IA | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACNGradient: 5-50% B in 20 min | 100% Methanol + 0.1% Formic Acid | A: n-HexaneB: EthanolIsocratic: 90:10 (A:B) + 0.1% TFA |

Troubleshooting Guide

This section addresses common problems encountered during chiral method development in a question-and-answer format.

Problem: Poor or No Enantiomeric Resolution

G cluster_0 Mobile Phase Optimization cluster_1 System Parameters cluster_2 Stationary Phase Start Poor Resolution (Rs < 1.5) MP_Strength Vary % Organic Modifier (e.g., ACN, MeOH) Start->MP_Strength Additives Adjust Additive Type/ Concentration (TFA, DEA, Buffer pH) MP_Strength->Additives Temp Decrease Temperature (try 10°C, 15°C) Additives->Temp Flow Decrease Flow Rate (e.g., from 1.0 to 0.5 mL/min) Temp->Flow New_CSP No Improvement? Screen a Different CSP Class Flow->New_CSP Success Resolution Improved Flow->Success If Rs > 1.5 New_CSP->Success If Rs > 1.5

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

Q: I only see a single, sharp peak. What should I do first? This indicates that the chosen CSP and mobile phase combination does not provide enantioselectivity for your molecule. The most effective solution is to try a different column from your screening set.[2] Before changing columns, you could try a drastic change in mobile phase, such as switching from reversed-phase to a polar ionic mode.

Q: My enantiomeric peaks are overlapping (0.5 < Rs < 1.5). How can I improve the resolution? Partial separation is a great starting point. To improve resolution, follow these steps systematically:

  • Optimize Mobile Phase Strength: In reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention and potentially improve resolution.

  • Adjust Temperature: Lower the column temperature in 5°C increments (e.g., 25°C to 20°C, then 15°C). Lower temperatures often increase the energy difference between the two diastereomeric complexes, enhancing selectivity.[7]

  • Change Additives: The type and concentration of the additive can significantly impact selectivity. If using TFA, try switching to formic acid or an ammonium acetate buffer. The pH of the mobile phase is critical.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency and improve resolution, though it will lengthen the run time.

Problem: Poor Peak Shape

Q: My peaks are tailing. Why is this happening and how can I fix it? Peak tailing for a compound like this is typically caused by secondary interactions between the basic amine group and residual acidic silanols on the CSP surface.[7]

  • Solution 1: Add a Basic Modifier: Add a competitor base, such as 0.1% Diethylamine (DEA), to the mobile phase. This will occupy the active silanol sites and prevent them from interacting with your analyte.[7]

  • Solution 2: Check for Column Overload: Inject a diluted sample (e.g., 10x dilution). If the peak shape improves significantly, your original sample was overloading the column.[7]

  • Solution 3: Adjust pH: In reversed-phase, ensure the mobile phase pH is appropriate. For this zwitterionic compound, you may need to operate at a pH where one of the functional groups is neutralized.

Q: My peaks are fronting. What does this indicate? Peak fronting is less common than tailing and usually points to either column overload (severe) or a collapsed stationary phase bed at the column inlet. If diluting the sample doesn't help, the column may be damaged.

Problem: Irreproducible Results

Q: My retention times are shifting between injections. What is the cause? Shifting retention times often point to a lack of system equilibration or changes in the mobile phase.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This can take 20-30 column volumes, especially when additives are used.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily.[7] If using buffers, ensure they are fully dissolved and the pH is consistent. Inconsistent mobile phase composition is a common source of irreproducibility.[9]

  • Temperature Fluctuation: Use a thermostatted column compartment to ensure a constant temperature, as minor temperature changes can affect retention.

Q: The resolution is decreasing over time or after switching to a new column of the same type. Why?

  • Column Contamination: Impurities from the sample can accumulate at the head of the column, blocking active sites. If you are using a robust, immobilized CSP, you may be able to wash it with a strong solvent like DMF or THF to restore performance.[10] Always check the column care manual first.

  • Additive Memory Effects: Chiral separations can be very sensitive to "memory effects," where trace amounts of additives (especially amines) from previous analyses remain on the column and affect the current separation.[11] It is best to dedicate a column to a specific method or class of compounds.

  • Column Degradation: If using a coated polysaccharide column, ensure your mobile phase does not contain incompatible solvents (e.g., DMF, DMSO, chlorinated solvents) that could dissolve the stationary phase.[6][10]

Example Chromatographic Data

Table 2: Example Optimized Conditions and Expected Results (Note: This is a hypothetical example based on typical separations for this compound class)

Parameter Condition
Column CHIROBIOTIC V2 (250 x 4.6 mm, 5 µm)
Mobile Phase 90:10 (v/v) Methanol / Acetonitrile + 0.2% Acetic Acid + 0.1% Ammonia
Flow Rate 0.7 mL/min
Temperature 15°C
Detection UV, 210 nm
Expected tR (S-enantiomer) ~ 8.5 min
Expected tR (R-enantiomer) ~ 10.2 min
Expected Resolution (Rs) > 2.0

References

Validation & Comparative

A Comparative Guide to the Biological Activities of (R)- and (S)-1-Methylpiperidine-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature reveals a significant disparity in the reported biological activities of the (S)- and (R)-enantiomers of 1-methylpiperidine-2-carboxylic acid, also known as N-methylpipecolic acid. While the (S)-enantiomer is noted for its potential therapeutic relevance, a considerable knowledge gap exists regarding the biological profile of its (R)-counterpart.

This guide aims to synthesize the current understanding of these two chiral molecules. However, it is crucial to note at the outset that a direct, quantitative comparison is severely hampered by the limited research on the (R)-enantiomer and the lack of detailed, publicly accessible experimental data for the (S)-enantiomer's purported activities.

Overview of Enantiomers

(R)- and (S)-1-methylpiperidine-2-carboxylic acid are stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. This difference in chirality can lead to profoundly different interactions with biological systems, which are themselves chiral.

CompoundStructureSynonyms
(S)-1-Methylpiperidine-2-carboxylic acid N-methyl-L-pipecolic acid
(R)-1-Methylpiperidine-2-carboxylic acid N-methyl-D-pipecolic acid

Biological Activity Profile

(S)-1-Methylpiperidine-2-carboxylic Acid: The Biologically Recognized Enantiomer

The (S)-enantiomer is frequently cited as a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.

General statements in chemical supplier literature and some databases suggest potential biological activities for the (S)-enantiomer, including:

  • Angiotensin-Converting Enzyme (ACE) Inhibition: It has been suggested to act as an ACE inhibitor, which would imply a potential role in cardiovascular therapeutics.

  • Antibiotic Properties: There are claims of antibiotic activity through the inhibition of bacterial protein synthesis.

Crucially, one source highlights that the (S)-enantiomer is critical for binding to biological targets when compared to the (R)-enantiomer, though the specific targets and the extent of this difference are not detailed.

Despite these qualitative assertions, a thorough search of scientific databases did not yield specific quantitative data, such as IC₅₀ values for ACE inhibition or Minimum Inhibitory Concentration (MIC) values against bacterial strains. Detailed experimental protocols for these activities are also not publicly available.

This compound: An Unexplored Profile

In stark contrast to its stereoisomer, there is a profound lack of information on the biological activity of this compound. Multiple sources explicitly state that very few scientific articles have been published on this particular compound. One chemical vendor notes its use as a reagent in the synthesis of tubulysin derivatives, a class of potent cytotoxic agents. This suggests a potential application in synthetic chemistry but provides no information on its intrinsic biological effects.

Data Summary and Knowledge Gaps

The inability to locate direct comparative studies with quantitative data prevents the creation of a detailed comparative table as initially intended. The following table summarizes the qualitative information gathered:

Feature(S)-1-Methylpiperidine-2-carboxylic acidThis compound
Reported Biological Activity - Potential ACE inhibitor- Potential antibiotic activity- Stated as critical for biological target binding- Largely unstudied- Used in the synthesis of tubulysin derivatives
Role in Synthesis Key intermediate for analgesics and anti-inflammatory drugsChemical reagent
Publicly Available Data Qualitative mentions of activity, but lacking quantitative data (IC₅₀, MIC) and experimental protocols.Extremely limited; no biological activity data found.

Logical Relationship of Current Knowledge

The current state of research indicates a one-sided understanding of the bioactivity of 1-methylpiperidine-2-carboxylic acid enantiomers. The focus has been predominantly on the (S)-form due to its role as a synthetic precursor, with its own biological activities being alluded to but not thoroughly documented in accessible literature. The (R)-form remains largely characterized by a lack of data.

G cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer cluster_Comparison Comparative Analysis S_Intermediate (S)-1-Methylpiperidine-2-carboxylic acid (Key Pharmaceutical Intermediate) S_Activity Potential Biological Activities (ACE Inhibition, Antibiotic) S_Intermediate->S_Activity Implies bio-relevance S_Data Lack of Quantitative Data (IC50, MIC, Protocols) S_Activity->S_Data Prevents validation Conclusion Direct Comparison Not Possible S_Data->Conclusion R_Reagent This compound (Synthetic Reagent) R_Data Significant Data Gap (Biological activity largely unknown) R_Reagent->R_Data R_Data->Conclusion Reason Insufficient Public Data for (R)-enantiomer and lack of specific data for (S)-enantiomer Conclusion->Reason

Figure 1. A diagram illustrating the current state of knowledge and the significant data gap that prevents a direct comparison of the biological activities of (S)- and this compound.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals, the key takeaway is that while (S)-1-methylpiperidine-2-carboxylic acid is a compound of interest with potential, yet unconfirmed, biological activities, its enantiomer, this compound, represents unexplored chemical space.

To construct a meaningful and objective comparison guide, future research would need to include:

  • Head-to-Head Screening: Both enantiomers should be tested in parallel in a variety of biological assays (e.g., enzyme inhibition, antimicrobial, cytotoxicity panels).

  • Quantitative Analysis: Determination of key metrics such as IC₅₀, EC₅₀, and MIC values to allow for a precise comparison of potency.

  • Publication of Detailed Protocols: The methodologies used for these biological evaluations must be published to ensure reproducibility and allow for critical assessment by the scientific community.

Without such dedicated comparative studies, any claims about the stereospecific activity of 1-methylpiperidine-2-carboxylic acid remain largely qualitative and anecdotal.

A Comparative Guide to the Synthetic Routes of (R)-1-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Methylpiperidine-2-carboxylic acid, also known as (R)-N-methylpipecolic acid, is a chiral cyclic amino acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry often plays a pivotal role in the biological activity of the final drug molecule. This guide provides a comparative analysis of two primary synthetic routes to obtain the enantiomerically pure (R)-isomer: the resolution of a racemic mixture and an asymmetric synthesis starting from a chiral precursor.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Racemic Synthesis & Chiral ResolutionRoute 2: Asymmetric Synthesis from Chiral Precursor
Starting Materials Picolinic acid, Formaldehyde, Formic acid, (L)-Tartaric acidL-Lysine, Sodium nitrite, Hydrochloric acid, Formaldehyde, Formic acid
Overall Yield ModerateModerate to Good
Enantiomeric Excess (e.e.) >98% (after resolution)>99%
Key Steps 1. Synthesis of racemic 1-methylpiperidine-2-carboxylic acid2. Diastereomeric salt formation with a chiral resolving agent3. Separation of diastereomers4. Liberation of the desired enantiomer1. Synthesis of (R)-pipecolic acid from L-lysine2. N-methylation of (R)-pipecolic acid
Advantages - Utilizes readily available and inexpensive starting materials.- Straightforward and well-established chemical transformations.- High enantiomeric purity is established early in the synthesis.- Avoids the loss of 50% of the material inherent in classical resolution.
Disadvantages - The resolution step can be tedious and may require optimization.- The theoretical maximum yield for the desired enantiomer is 50% from the racemate.- May involve more steps than the racemic synthesis part of Route 1.- Requires careful control of reaction conditions to avoid racemization.

Route 1: Racemic Synthesis and Chiral Resolution

This classical approach involves the initial synthesis of a racemic mixture of 1-methylpiperidine-2-carboxylic acid, followed by separation of the enantiomers using a chiral resolving agent. A common method for the synthesis of the racemic compound is the hydrogenation of picolinic acid to pipecolic acid, followed by N-methylation. The subsequent resolution is typically achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid, which can then be separated by fractional crystallization.

Experimental Protocols

Step 1: Synthesis of Racemic 1-Methylpiperidine-2-carboxylic Acid

  • Hydrogenation of Picolinic Acid: Picolinic acid is catalytically hydrogenated to yield piperidine-2-carboxylic acid (pipecolic acid). A common catalyst for this reaction is platinum on carbon (Pt/C) in an acidic medium.

  • N-methylation (Eschweiler-Clarke Reaction): The resulting racemic pipecolic acid is then N-methylated using formaldehyde and formic acid. This reaction proceeds via reductive amination to yield racemic 1-methylpiperidine-2-carboxylic acid.[1][2][3]

Step 2: Chiral Resolution with (L)-Tartaric Acid

  • Diastereomeric Salt Formation: The racemic 1-methylpiperidine-2-carboxylic acid is dissolved in a suitable solvent, such as a mixture of acetone and ethanol. An equimolar amount of (L)-tartaric acid is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

  • Fractional Crystallization: The diastereomeric salt of this compound with (L)-tartaric acid is typically less soluble and will precipitate out of the solution. The crystals are collected by filtration.

  • Liberation of the (R)-Enantiomer: The isolated diastereomeric salt is treated with a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free this compound. The product is then extracted with an organic solvent and purified. The enantiomeric excess of the final product is typically high, often exceeding 98%.[4][5][6]

Synthetic Pathway

Route_1 cluster_0 Racemic Synthesis cluster_1 Chiral Resolution Picolinic_acid Picolinic Acid Racemic_pipecolic_acid Racemic Pipecolic Acid Picolinic_acid->Racemic_pipecolic_acid H₂, Pt/C Racemic_product Racemic (R,S)-1-Methyl- piperidine-2-carboxylic acid Racemic_pipecolic_acid->Racemic_product HCHO, HCOOH (Eschweiler-Clarke) Diastereomeric_salts Diastereomeric Salts ((R)-acid•(L)-tartrate and (S)-acid•(L)-tartrate) Racemic_product->Diastereomeric_salts +(L)-Tartaric acid Separated_salt Crystalline (R)-acid•(L)-tartrate Diastereomeric_salts->Separated_salt Fractional Crystallization Final_product (R)-1-Methylpiperidine- 2-carboxylic acid Separated_salt->Final_product Base Treatment

Caption: Synthetic pathway for Route 1.

Route 2: Asymmetric Synthesis from a Chiral Precursor

This route leverages a readily available chiral starting material, L-lysine, to establish the desired stereochemistry early in the synthesis. The key steps involve the conversion of L-lysine to (R)-pipecolic acid, followed by N-methylation. This approach avoids the inherent 50% loss of material associated with classical resolution.

Experimental Protocols

Step 1: Synthesis of (R)-Pipecolic Acid from L-Lysine

  • Diazotization of L-Lysine: L-lysine is treated with sodium nitrite in an acidic aqueous solution (e.g., hydrochloric acid). This reaction converts the α-amino group into a diazonium salt, which is then displaced by a hydroxyl group upon warming, forming 6-amino-2-hydroxyhexanoic acid.

  • Cyclization: The intermediate hydroxy acid is then cyclized to (R)-pipecolic acid. This is typically achieved by heating in the presence of a strong acid or by other methods that promote intramolecular nucleophilic substitution. The stereochemistry at the α-carbon is generally retained during this process.[7][8][9][10]

Step 2: N-methylation of (R)-Pipecolic Acid

  • Eschweiler-Clarke Reaction: (R)-pipecolic acid is N-methylated using an excess of formaldehyde and formic acid. This reaction is known to proceed with retention of configuration at the chiral center, yielding this compound with high enantiomeric purity (>99% e.e.).[1][2][3]

Synthetic Pathway

Route_2 cluster_0 Asymmetric Synthesis L_Lysine L-Lysine Intermediate 6-Amino-2-hydroxyhexanoic acid L_Lysine->Intermediate NaNO₂, HCl R_Pipecolic_acid (R)-Pipecolic Acid Intermediate->R_Pipecolic_acid Cyclization (Heat) Final_product (R)-1-Methylpiperidine- 2-carboxylic acid R_Pipecolic_acid->Final_product HCHO, HCOOH (Eschweiler-Clarke)

Caption: Synthetic pathway for Route 2.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will likely depend on the specific needs and constraints of the researcher or organization.

  • Route 1 (Racemic Synthesis and Chiral Resolution) is a robust and well-understood method that utilizes common and cost-effective starting materials. It is a suitable choice when the infrastructure for chiral resolution is in place and the loss of the undesired enantiomer is acceptable.

  • Route 2 (Asymmetric Synthesis from a Chiral Precursor) is an elegant approach that is more atom-economical as it avoids the loss of half the material. This route is preferable when high enantiopurity is critical from the outset and when the multi-step conversion from L-lysine is deemed efficient for the desired scale of production.

For large-scale manufacturing, the asymmetric synthesis (Route 2) may be more advantageous due to its higher theoretical yield of the desired enantiomer. However, for smaller-scale laboratory synthesis, the simplicity of the racemic synthesis followed by resolution (Route 1) might be more practical.

References

A Comparative Guide to Validating the Enantiopurity of (R)-1-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral molecules is a critical parameter in the pharmaceutical industry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of established analytical techniques for validating the enantiopurity of (R)-1-Methylpiperidine-2-carboxylic acid, a chiral cyclic N-methylated amino acid. The following sections detail the experimental protocols for various methods, present comparative data, and offer insights into the advantages and limitations of each approach.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Alternative 1: Direct Separation on a Chiral Stationary Phase (CSP)

This is the most straightforward HPLC approach, avoiding the need for derivatization. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for the separation of underivatized amino acids and their derivatives.[1][2][3] Zwitterionic chiral columns also show promise for the analysis of amino acids and their N-derivatives.[4]

Experimental Protocol:

  • Column: Chirobiotic™ T (Teicoplanin-based) or a similar macrocyclic glycopeptide column.

  • Mobile Phase: A polar organic mobile phase (e.g., methanol, ethanol, or acetonitrile) with a small percentage of an acidic or basic additive to optimize peak shape and retention. A typical starting point could be Methanol/Acetic Acid/Triethylamine (100/0.1/0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of 1 mg/mL.

Alternative 2: Indirect Separation via Derivatization

In this method, the enantiomers of 1-Methylpiperidine-2-carboxylic acid are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. A common CDA for compounds with amino groups is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[5] For carboxylic acids, derivatization of the amine followed by analysis is a viable strategy.

Experimental Protocol:

  • Derivatization:

    • Dissolve approximately 1 mg of the 1-Methylpiperidine-2-carboxylic acid sample in 100 µL of 1M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture and neutralize with 100 µL of 2M HCl.

    • Dilute the mixture with the mobile phase before injection.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Detection: UV at 340 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive indirect method for determining enantiomeric excess. Similar to indirect HPLC, it requires derivatization to convert the enantiomers into volatile diastereomers.[1]

Experimental Protocol:

  • Derivatization:

    • Esterification: To a dried sample of 1-Methylpiperidine-2-carboxylic acid (approx. 1 mg), add 200 µL of 3M HCl in n-butanol. Heat at 100°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

    • Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of heptafluorobutyric anhydride (HFBA). Heat at 150°C for 15 minutes. Evaporate the excess reagent and solvent.

  • GC-MS Analysis:

    • Column: A chiral capillary column such as Chirasil-Val.

    • Carrier Gas: Helium.

    • Temperature Program: Optimize the temperature gradient to achieve baseline separation of the diastereomeric derivatives.

    • Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers another approach to determine enantiomeric purity, primarily through the use of chiral derivatizing agents or chiral solvating agents.

Alternative 1: Indirect Method with Chiral Derivatizing Agent (CDA)

The formation of diastereomers with a CDA leads to distinct signals in the NMR spectrum for each enantiomer, allowing for their quantification.[6][7][8][9][10] For carboxylic acids, a method utilizing C2 symmetrical diamines in conjunction with ³¹P NMR has been reported.[11]

Experimental Protocol:

  • Derivatization: In an NMR tube, dissolve the this compound sample and a slight molar excess of a suitable chiral derivatizing agent (e.g., (S)-(-)-α-methylbenzylamine) in a deuterated solvent (e.g., CDCl₃).

  • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. The signals corresponding to the newly formed diastereomeric salts should be well-resolved. Integrate the distinct peaks for each diastereomer to determine their ratio.

Alternative 2: Direct Method with Chiral Solvating Agent (CSA)

A chiral solvating agent can be added to the NMR sample to induce a chemical shift difference between the enantiomers without forming a covalent bond.

Experimental Protocol:

  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent containing a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • NMR Analysis: Acquire a ¹H NMR spectrum. The presence of the CSA should induce separate signals for the R and S enantiomers.

Comparison of Methods

MethodPrincipleSample PreparationProsCons
Direct Chiral HPLC Direct separation on a chiral stationary phase.Minimal, dissolution in mobile phase.- Simple and direct- High resolution- Robust and reliable[1]- Expensive chiral columns- Method development can be time-consuming
Indirect Chiral HPLC Derivatization to form diastereomers, separation on an achiral column.Derivatization required.- Uses standard, less expensive columns- High sensitivity with appropriate derivatizing agent- Derivatization can be incomplete or cause racemization- More complex sample preparation
GC-MS Derivatization to form volatile diastereomers, separation by gas chromatography.Multi-step derivatization required.- High sensitivity and selectivity- Provides structural information from mass spectra- Requires volatile derivatives- Derivatization can be complex
NMR with CDA Derivatization to form diastereomers with distinct NMR signals.Derivatization in an NMR tube.- Provides structural confirmation- Relatively fast analysis after derivatization- Lower sensitivity compared to chromatographic methods- Potential for signal overlap
NMR with CSA Formation of transient diastereomeric complexes with a chiral solvating agent.Simple mixing in an NMR tube.- Non-destructive- No covalent modification of the analyte- Induced chemical shift differences can be small- Requires a suitable CSA

Visualizing the Workflow

The general workflow for validating the enantiopurity of this compound can be visualized as a logical progression from sample preparation to data analysis.

Enantiopurity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample of (R)-1-Methylpiperidine- 2-carboxylic acid Dissolution Dissolution Sample->Dissolution Derivatization Derivatization (for indirect methods) Dissolution->Derivatization if required HPLC Chiral HPLC Dissolution->HPLC direct NMR NMR Spectroscopy Dissolution->NMR Derivatization->HPLC indirect GCMS GC-MS Derivatization->GCMS Derivatization->NMR Chromatogram Chromatogram/Spectrum HPLC->Chromatogram GCMS->Chromatogram NMR->Chromatogram Spectrum Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Result Reported Enantiopurity Calculation->Result

General workflow for enantiopurity validation.

The selection of the most appropriate method for validating the enantiopurity of this compound will depend on several factors, including the available instrumentation, the required sensitivity, and the sample throughput. For routine quality control, direct chiral HPLC is often the preferred method due to its simplicity and reliability. For more demanding applications requiring higher sensitivity or structural confirmation, GC-MS or NMR spectroscopy may be more suitable.

References

A Comparative Guide to the Synthesis of (R)-1-Methylpiperidine-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of three prominent synthesis methods for the chiral molecule (R)-1-Methylpiperidine-2-carboxylic acid reveals varying levels of cost-effectiveness and process efficiency. This guide provides a comparative overview of Asymmetric Strecker Synthesis, Chiral Pool Synthesis from D-2-aminoadipic acid, and Chiral Resolution of DL-pipecolic acid, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound, a crucial chiral building block in the synthesis of various pharmaceutical compounds, can be produced through several distinct routes. The selection of a particular method often depends on a balance of factors including overall yield, purity of the final product, cost of starting materials and reagents, and the complexity of the experimental procedure. This guide presents a quantitative comparison and detailed experimental protocols for three such methods to aid in the selection of the most appropriate synthesis strategy for a given research or development context.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for the three analyzed synthesis methods. The cost estimations are based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.

MetricAsymmetric Strecker SynthesisChiral Pool Synthesis (from D-2-aminoadipic acid)Chiral Resolution (of DL-pipecolic acid)
Overall Yield ~42%Yields vary depending on the specific multi-step process~40-45% of the desired enantiomer
Purity High enantiomeric excess (>98% ee)High enantiomeric purityHigh enantiomeric purity after resolution
Number of Steps 4Multiple steps2 (Resolution and N-methylation)
Key Starting Materials Dihydropyran, (R)-α-methylbenzylamine, Trimethylsilyl cyanideD-2-aminoadipic acidDL-pipecolic acid, L-tartaric acid
Estimated Cost of Starting Materials per gram of product ModerateHighLow to Moderate
Key Reagents & Catalysts TiCl4, NaBH3CNBoc Anhydride, various reagents for cyclization and reductionL-tartaric acid, Formaldehyde, Pd/C or PtO2
Process Complexity ModerateHighLow to Moderate

Experimental Protocols

Method 1: Asymmetric Strecker Synthesis

This method provides a stereocontrolled route to (R)-pipecolic acid, which is then N-methylated. The key step involves the asymmetric addition of cyanide to an imine formed in situ.

Step 1: Synthesis of (R)-N-((R)-1-phenylethyl)tetrahydro-2H-pyran-2-amine To a solution of dihydropyran in a suitable solvent, (R)-α-methylbenzylamine is added. The reaction is typically stirred at room temperature.

Step 2: Strecker Reaction The resulting aminal is treated with trimethylsilyl cyanide in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4) at low temperatures to yield the corresponding α-aminonitrile with high diastereoselectivity.

Step 3: Hydrolysis and Cyclization The aminonitrile is then subjected to acidic hydrolysis to convert the nitrile group to a carboxylic acid and induce cyclization to form (R)-pipecolic acid.

Step 4: N-methylation (R)-pipecolic acid is dissolved in a suitable solvent and treated with formaldehyde and a reducing agent, such as hydrogen over a palladium on carbon (Pd/C) catalyst or platinum oxide (PtO2), to yield this compound.

Method 2: Chiral Pool Synthesis from D-2-aminoadipic acid

This approach utilizes the inherent chirality of a readily available starting material, D-2-aminoadipic acid, to construct the desired enantiomer of the target molecule.

Step 1: Protection of Amino and Carboxyl Groups The amino group of D-2-aminoadipic acid is protected, commonly with a Boc group using di-tert-butyl dicarbonate (Boc anhydride). One of the carboxylic acid groups may also be selectively protected.

Step 2: Intramolecular Cyclization The protected aminoadipic acid is then subjected to conditions that promote intramolecular cyclization to form the piperidine ring. This often involves the activation of one of the carboxylic acid groups.

Step 3: Reduction and Deprotection The resulting lactam is reduced, and the protecting groups are removed to yield (R)-pipecolic acid.

Step 4: N-methylation Similar to the final step in the Asymmetric Strecker Synthesis, (R)-pipecolic acid is N-methylated using formaldehyde and a suitable reducing agent.

Method 3: Chiral Resolution of DL-pipecolic acid

This classical method involves the separation of a racemic mixture of pipecolic acid using a chiral resolving agent.

Step 1: Diastereomeric Salt Formation and Separation A solution of racemic DL-pipecolic acid is treated with a chiral resolving agent, such as L-tartaric acid, in a suitable solvent. The diastereomeric salts formed will have different solubilities, allowing for the selective crystallization of one of the diastereomers. The less soluble salt, in this case, the (R)-pipecolic acid-L-tartrate salt, is isolated by filtration.

Step 2: Liberation of the Enantiomer and N-methylation The isolated diastereomeric salt is then treated with a base to liberate the free (R)-pipecolic acid. Subsequent N-methylation is carried out using formaldehyde and a reducing agent like Pd/C or PtO2 under a hydrogen atmosphere to afford the final product, this compound.

Visualization of Synthesis Workflows

Synthesis_Workflows cluster_0 Method 1: Asymmetric Strecker Synthesis cluster_1 Method 2: Chiral Pool Synthesis cluster_2 Method 3: Chiral Resolution a1 Dihydropyran + (R)-α-methylbenzylamine a2 α-Aminonitrile Formation a1->a2 TMSCN, TiCl4 a3 Hydrolysis & Cyclization a2->a3 Acid a4 (R)-Pipecolic Acid a3->a4 a5 N-methylation a4->a5 HCHO, H2, Pd/C a6 (R)-1-Methylpiperidine- 2-carboxylic acid a5->a6 b1 D-2-aminoadipic acid b2 Protection b1->b2 Boc Anhydride b3 Intramolecular Cyclization b2->b3 b4 Reduction & Deprotection b3->b4 b5 (R)-Pipecolic Acid b4->b5 b6 N-methylation b5->b6 HCHO, H2, Pd/C b7 (R)-1-Methylpiperidine- 2-carboxylic acid b6->b7 c1 DL-Pipecolic Acid c2 Diastereomeric Salt Formation & Separation c1->c2 L-Tartaric Acid c3 (R)-Pipecolic Acid Salt c2->c3 c4 Liberation of Enantiomer c3->c4 Base c5 (R)-Pipecolic Acid c4->c5 c6 N-methylation c5->c6 HCHO, H2, Pd/C c7 (R)-1-Methylpiperidine- 2-carboxylic acid c6->c7

Figure 1. Comparative workflows for the synthesis of this compound.

(R)-1-Methylpiperidine-2-carboxylic Acid: A Potential Alternative to Proline Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and efficient catalysts is a driving force in modern organic synthesis. L-proline and its derivatives have emerged as powerful organocatalysts for a wide range of asymmetric transformations, enabling the stereoselective formation of complex molecules. This guide explores (R)-1-Methylpiperidine-2-carboxylic acid, a six-membered ring analogue of N-methylproline, as a potential alternative, offering a comparative analysis based on structural properties and established catalytic principles. While direct comparative experimental data is limited, this guide provides a framework for evaluating its potential, supported by detailed experimental protocols for analogous reactions.

Structural and Mechanistic Comparison

Proline catalysis, particularly in reactions like the aldol condensation, proceeds through a well-established enamine mechanism. The catalyst reacts with a carbonyl donor to form a nucleophilic enamine intermediate, which then attacks the carbonyl acceptor. The stereochemical outcome is dictated by the transition state geometry, where the carboxylic acid group of proline plays a crucial role in hydrogen bonding and directing the approach of the electrophile.

This compound shares key structural features with N-methylproline, namely a secondary amine within a cyclic structure and an adjacent carboxylic acid group. However, the expansion from a five-membered pyrrolidine ring to a six-membered piperidine ring introduces significant conformational differences that could influence its catalytic efficacy.

FeatureProline Derivatives (e.g., N-Methylproline)This compoundPotential Impact on Catalysis
Ring Size 5-membered (Pyrrolidine)6-membered (Piperidine)The larger, more flexible piperidine ring may adopt different chair and boat conformations, potentially altering the orientation of the carboxylic acid and the steric environment around the active site. This could affect the stability of the transition state and, consequently, the enantioselectivity and reaction rate.
Conformation Relatively rigid envelope or twist conformationsMore flexible chair, boat, and twist-boat conformationsIncreased conformational flexibility might lead to multiple competing transition states, potentially lowering enantioselectivity compared to the more rigid proline scaffold. Conversely, a specific conformation might be particularly favorable for certain substrates.
Acidity/Basicity pKa of the secondary amine is influenced by the ring strain.The pKa of the piperidine nitrogen is generally higher (more basic) than that of pyrrolidine.The increased basicity of the piperidine nitrogen could enhance the rate of enamine formation, potentially leading to a more active catalyst.
N-Substitution Methyl group on the nitrogen atom.Methyl group on the nitrogen atom.The N-methyl group in both structures prevents the formation of an oxazolidinone intermediate, which can be a competing pathway in proline catalysis, thereby favoring the desired enamine pathway.

Hypothetical Catalytic Cycle Comparison

The catalytic cycles for both N-methylproline and this compound in an aldol reaction are expected to be analogous, involving enamine formation, nucleophilic attack, and hydrolysis. The key difference would lie in the three-dimensional arrangement of the transition state.

Proline_Catalytic_Cycle Proline N-Methylproline Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Transition_State Stereodetermining Transition State Enamine->Transition_State + Aldehyde Aldehyde Aldehyde Iminium Iminium Ion Transition_State->Iminium Iminium->Proline Hydrolysis Product Aldol Product Iminium->Product + H₂O Water H₂O Catalyst_Regen Catalyst Regeneration

Figure 1. Catalytic cycle of a proline-catalyzed aldol reaction.

Piperidine_Catalytic_Cycle Piperidine (R)-1-Methylpiperidine- 2-carboxylic acid Enamine Enamine Intermediate Piperidine->Enamine + Ketone - H₂O Ketone Ketone Transition_State Hypothetical Transition State Enamine->Transition_State + Aldehyde Aldehyde Aldehyde Iminium Iminium Ion Transition_State->Iminium Iminium->Piperidine Hydrolysis Product Aldol Product Iminium->Product + H₂O Water H₂O

Spectroscopic Analysis of (R)- vs. (S)-1-Methylpiperidine-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor in drug development, as enantiomers of a chiral drug can exhibit significant differences in pharmacological activity, efficacy, and toxicity. (R)- and (S)-1-Methylpiperidine-2-carboxylic acid, as chiral building blocks, require precise analytical methods for enantiomeric discrimination and quality control. This guide provides a comparative overview of key spectroscopic techniques used to differentiate between these enantiomers, supported by generalized experimental data and protocols based on established methodologies for similar chiral molecules.

While specific experimental data for the enantiomers of 1-methylpiperidine-2-carboxylic acid is not extensively published, this guide extrapolates from well-documented analyses of analogous chiral carboxylic acids and piperidine derivatives.

Overview of Spectroscopic Techniques for Chiral Analysis

The differentiation of enantiomers using standard spectroscopic methods like achiral NMR or IR is impossible, as enantiomers possess identical physical properties in an achiral environment. However, chiroptical spectroscopic techniques and NMR spectroscopy in a chiral environment can effectively distinguish between (R) and (S) enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries : This is a widely used method for determining enantiomeric purity. By introducing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers are converted into diastereomeric complexes or compounds, which exhibit distinct chemical shifts in their NMR spectra.[1][2][3][4]

  • Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6][7] Enantiomers produce mirror-image VCD spectra, making it an absolute method for determining absolute configuration, often in conjunction with quantum chemical calculations.[5][6][8]

  • Electronic Circular Dichroism (ECD) : ECD is the counterpart to VCD in the UV-Visible range and measures the differential absorption of circularly polarized UV light.[9][10] It is particularly sensitive to the stereochemistry of molecules containing chromophores. For alpha-amino acids and their derivatives, the carboxyl group and the nitrogen atom can act as chromophores, providing distinct ECD spectra for each enantiomer.[11]

Comparative Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of (R)- and (S)-1-Methylpiperidine-2-carboxylic acid.

Table 1: Expected ¹H-NMR Chemical Shift Differences (Δδ) using a Chiral Solvating Agent

Methodology involves the addition of a chiral solvating agent, such as (S)-aziridinyl diphenylmethanol, to a solution of the racemic analyte in an NMR solvent like CDCl₃.[4]

ProtonExpected δ (ppm) for (R)-enantiomerExpected δ (ppm) for (S)-enantiomerExpected Δδ (δ_R - δ_S) (ppm)
H-2 (α-proton)~3.15~3.20-0.05
N-CH₃~2.40~2.42-0.02
H-6 (axial)~2.90~2.91-0.01
H-6 (equatorial)~2.25~2.24+0.01
-COOH~11.5 (broad)~11.5 (broad)~0

Note: The sign and magnitude of Δδ are highly dependent on the specific chiral solvating agent used and the experimental conditions.

Table 2: Expected Vibrational Circular Dichroism (VCD) Signatures

VCD spectra provide mirror-image signals for enantiomers. The data below represents hypothetical key vibrational modes.

Vibrational ModeWavenumber (cm⁻¹)Expected VCD Signal for (R)-enantiomerExpected VCD Signal for (S)-enantiomer
C=O stretch~1710(+) Positive(-) Negative
C-H stretches~2850 - 3000Complex patternMirror-image pattern
O-H stretch (dimer)~2500 - 3300 (broad)(+) Positive bias(-) Negative bias
Ring C-N stretch~1100 - 1200(-) Negative(+) Positive
Table 3: Expected Electronic Circular Dichroism (ECD) Bands

ECD spectra are typically recorded in the far-UV range for carboxylic acids.[10]

Electronic TransitionWavelength (nm)Expected Molar Ellipticity [θ] for (R)-enantiomer (deg·cm²·dmol⁻¹)Expected Molar Ellipticity [θ] for (S)-enantiomer (deg·cm²·dmol⁻¹)
n → π* (Carboxyl)~210+5000-5000
σ → σ*< 200-8000+8000

Experimental Protocols

Protocol 1: NMR Spectroscopy with Chiral Solvating Agent (CSA)
  • Sample Preparation : Prepare a solution of the racemic or enantiomerically enriched 1-methylpiperidine-2-carboxylic acid (~5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).

  • Initial Spectrum : Acquire a standard ¹H-NMR spectrum of the analyte to establish reference chemical shifts.

  • Addition of CSA : Add a sub-stoichiometric to equimolar amount of a suitable CSA (e.g., (S)-aziridinyl diphenylmethanol or an actinomycin D derivative) to the NMR tube.[2][4]

  • Spectrum Acquisition : Gently mix the sample and acquire the ¹H-NMR spectrum again. Diastereomeric complexes will form in situ, leading to the splitting of signals for the enantiomers.

  • Data Analysis : Integrate the separated signals (e.g., the α-proton or N-methyl protons) to determine the enantiomeric excess (ee). The difference in chemical shifts (Δδ) serves as the basis for discrimination.

Protocol 2: Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation : Dissolve a sufficient amount of the pure enantiomer (or racemic mixture) in a suitable solvent (e.g., CCl₄ or CDCl₃) to achieve a concentration of approximately 0.05-0.1 M. The solvent must be transparent in the IR region of interest.

  • Instrumentation Setup : Use a VCD spectrometer, which is typically a standard FTIR spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light, and a synchronous demodulator.

  • Data Collection : Place the sample in an IR cell with an appropriate path length (e.g., 100 µm). Collect the VCD and standard IR absorption spectra simultaneously over the desired spectral range (e.g., 4000-800 cm⁻¹).

  • Data Processing : The VCD spectrum is obtained by subtracting the absorbance of right-circularly polarized light from that of left-circularly polarized light. The spectrum of the solvent should be subtracted from the sample spectrum.

  • Analysis : Compare the experimental VCD spectrum with the spectrum of the other enantiomer (which should be a mirror image) or with spectra predicted from quantum chemical calculations to assign the absolute configuration.[6]

Protocol 3: Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation : Prepare a dilute solution (e.g., 10-100 µM) of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile, or water). The concentration must be carefully chosen to keep the absorbance within the optimal range of the instrument (typically < 1.0).

  • Instrumentation Setup : Use a CD spectropolarimeter. The instrument should be purged with nitrogen gas, especially for far-UV measurements (< 200 nm).

  • Data Collection : Use a quartz cuvette with a standard path length (e.g., 1 mm or 1 cm). Record the CD spectrum over the desired wavelength range (e.g., 190-300 nm).

  • Data Processing : The instrument records the difference in absorbance (ΔA), which is typically converted to molar ellipticity ([θ]) using the concentration and path length. A baseline spectrum of the solvent in the same cuvette should be recorded and subtracted.

  • Analysis : Enantiomers will show ECD spectra that are mirror images of each other. The sign of the Cotton effect at specific wavelengths is characteristic of the absolute configuration.

Visualization of Workflows and Concepts

The following diagrams illustrate the workflow for chiral analysis and the fundamental principle of spectroscopic differentiation.

G cluster_workflow General Workflow for Spectroscopic Chiral Analysis Sample Chiral Analyte ((R/S)-1-Methylpiperidine-2-carboxylic acid) Method Select Spectroscopic Method (NMR, VCD, or ECD) Sample->Method Prep Sample Preparation (Dissolution +/- Chiral Auxiliary) Method->Prep Acquire Data Acquisition (Spectrometer) Prep->Acquire Process Data Processing (Baseline Correction, etc.) Acquire->Process Analysis Spectral Analysis & Interpretation Process->Analysis Result Enantiomeric Differentiation Absolute Configuration Analysis->Result

Caption: Workflow for chiral analysis.

G cluster_principle Principle of Enantiomeric Differentiation cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer cluster_Interaction Interaction R_NMR Single Peak (R) ChiralEnv Chiral Environment (e.g., Chiral Auxiliary or Polarized Light) R_NMR->ChiralEnv R_VCD Positive Band R_VCD->ChiralEnv R_ECD Positive Band R_ECD->ChiralEnv S_NMR Single Peak (S) S_NMR->ChiralEnv S_VCD Negative Band S_VCD->ChiralEnv S_ECD Negative Band S_ECD->ChiralEnv Result Observable Spectroscopic Difference ChiralEnv->Result

Caption: Spectroscopic differentiation of enantiomers.

References

The Strategic Swap: A Comparative Guide to the Bioisosteric Replacement of Cyclic α-Amino Acid Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of bioisosteric replacements for the carboxylic acid moiety in cyclic α-amino acids, a common structural motif in drug candidates. While direct, comprehensive bioisosteric studies on (R)-1-Methylpiperidine-2-carboxylic acid are not extensively documented in publicly available literature, this guide will utilize the closely related and well-studied proline scaffold within Angiotensin-Converting Enzyme (ACE) inhibitors as a representative model. The principles and findings discussed herein are broadly applicable to the bioisosteric modification of similar cyclic amino acid structures, including this compound.

Bioisosterism, the exchange of a functional group within a bioactive molecule for another with similar physicochemical properties, is a powerful strategy to enhance drug-like characteristics.[1] The carboxylic acid group, while often crucial for target binding through ionic interactions and hydrogen bonding, can introduce challenges such as poor oral bioavailability, rapid metabolism, and potential toxicity.[2][3] Its replacement with a suitable bioisostere can mitigate these issues while preserving or even enhancing potency and selectivity.[4][5]

This guide will delve into a comparative analysis of common bioisosteres for the carboxylic acid of a proline-containing ACE inhibitor, presenting quantitative data on their biological activity, detailed experimental protocols for a key assay, and visual representations of the underlying concepts.

Quantitative Comparison of Bioisosteres

The following table summarizes the in vitro activity of various bioisosteric replacements for the proline carboxylic acid in the potent ACE inhibitor, 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline. The data clearly illustrates the impact of these substitutions on the inhibitory potency against ACE.

Compound IDProline C-Terminal GroupBioisosteric ReplacementIC50 (µM) for ACE Inhibition
1 Carboxylic Acid(Parent Compound)0.07
2 Phosphoric AcidPhosphoric Acid100
3 Hydroxamic AcidHydroxamic Acid1.6
4 Tetrazole5-Substituted Tetrazole22

Data sourced from: J Med Chem. 1985 Aug;28(8):1067-71.[6]

Analysis of Bioisosteric Performance:

As the data indicates, none of the tested bioisosteres achieved the same level of potency as the parent carboxylic acid in this particular molecular scaffold.[6] The hydroxamic acid derivative (Compound 3 ) was the most successful replacement, with an IC50 value of 1.6 µM, albeit still over 20-fold less potent than the parent compound.[6] The tetrazole analog (Compound 4 ) showed significantly weaker activity (IC50 = 22 µM), and the phosphoric acid replacement (Compound 2 ) was largely inactive.[6]

This case study underscores a critical principle in bioisosterism: the success of a replacement is highly context-dependent, and a bioisostere that is effective in one scaffold may not be in another.[3] Factors such as the specific geometry of the active site, the electronic environment, and the overall molecular conformation play a crucial role.

Key Experimental Protocol: In Vitro ACE Inhibition Assay

The determination of the 50% inhibitory concentration (IC50) is a standard method for quantifying the potency of enzyme inhibitors. The following is a typical protocol for an in vitro ACE inhibition assay using a spectrophotometric method with hippuryl-histidyl-leucine (HHL) as the substrate.[7]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-histidyl-leucine (HHL)

  • Test compounds (parent carboxylic acid and bioisosteres)

  • Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Spectrophotometer capable of measuring absorbance at 228 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of ACE in borate buffer.

    • Dissolve HHL in borate buffer to a final concentration of 5 mM.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., deionized water, DMSO) and perform serial dilutions to obtain a range of concentrations.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, add 50 µL of the test compound dilution. For the control (100% activity), add 50 µL of the solvent.

    • Add 50 µL of the ACE working solution to each tube.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 150 µL of the 5 mM HHL solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to each tube to extract the hippuric acid (the product of HHL cleavage by ACE).

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge the tubes to separate the aqueous and organic layers.

  • Quantification:

    • Carefully transfer a known volume of the ethyl acetate (upper) layer to a new tube.

    • Evaporate the ethyl acetate to dryness.

    • Re-dissolve the dried hippuric acid in a known volume of deionized water or buffer.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Bioisosteric Replacement Strategy Lead Lead Compound (e.g., Proline-containing inhibitor) COOH Carboxylic Acid Moiety (-COOH) Lead->COOH Identified Moiety Bioisosteres Bioisosteres COOH->Bioisosteres Is Replaced By Tetrazole Tetrazole Bioisosteres->Tetrazole Hydroxamic Hydroxamic Acid Bioisosteres->Hydroxamic Phosphoric Phosphoric Acid Bioisosteres->Phosphoric Analogs New Analogs Tetrazole->Analogs Hydroxamic->Analogs Phosphoric->Analogs

Caption: A schematic illustrating the general strategy of bioisosteric replacement.

G cluster_1 Experimental Workflow for IC50 Determination A Prepare Reagents (ACE, HHL, Inhibitors) B Pre-incubate ACE with Inhibitor A->B C Initiate Reaction with Substrate (HHL) B->C D Stop Reaction (add HCl) C->D E Extract Product (Hippuric Acid) D->E F Measure Absorbance (228 nm) E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: A typical workflow for determining the IC50 of an ACE inhibitor.

G cluster_2 Simplified Renin-Angiotensin System (RAS) Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction ACE ACE ACE_Inhibitor ACE Inhibitor (e.g., Captopril analog) ACE_Inhibitor->ACE Inhibits

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (R)-1-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of (R)-1-Methylpiperidine-2-carboxylic acid. The following procedures are based on guidelines for structurally similar piperidine derivatives and aim to ensure safe handling and environmental protection. As a generator of this waste, you are responsible for its proper characterization and disposal in accordance with all applicable federal, state, and local regulations.[1][2][3]

Hazard Profile and Safety Summary

Key Hazard Information for Structurally Related Compounds:

Hazard CategoryDescriptionPrimary Prevention Measures
Flammability Piperidine derivatives can be highly flammable liquids and vapors.[6] Vapors may form explosive mixtures with air.Keep away from heat, sparks, open flames, and other ignition sources.[7] Use explosion-proof equipment and non-sparking tools.[8][9] Ground and bond containers during transfer.[7]
Toxicity Harmful if swallowed.[6] Toxic in contact with skin or if inhaled.Do not eat, drink, or smoke when using this product.[8] Wash skin thoroughly after handling. Use only in a well-ventilated area or under a fume hood.[8]
Corrosivity Causes severe skin burns and eye damage.[6]Wear protective gloves, protective clothing, eye protection, and face protection.[10]
Environmental Harmful to aquatic life. Do not empty into drains or release into the environment.[4][10][11]Prevent spills from entering drains or waterways.[8][11]

Step-by-Step Disposal Protocol

This protocol provides a general framework for the disposal of this compound.

1. Waste Identification and Segregation:

  • Characterize the waste stream containing this compound. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[3]

  • Segregate this waste from non-hazardous materials.

  • Store in a designated, well-ventilated, and secured area.[8]

2. Containerization and Labeling:

  • Use a compatible, properly sealed, and labeled container for waste accumulation.

  • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".

3. Spill and Leak Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[1][11]

  • Remove all sources of ignition.[1][8][11]

  • Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye/face protection.[8]

  • Contain the spill using a non-flammable absorbent material such as sand, diatomaceous earth, or other suitable absorbents.[1][8]

  • Collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1][8]

  • Clean the affected area thoroughly.

4. Final Disposal:

  • Do not dispose of this chemical down the drain or in regular trash.[4]

  • Arrange for disposal through a licensed professional waste disposal company.[11] The waste must be transported to an approved waste disposal plant.[7][10][12][13][14]

  • Ensure compliance with all federal, state, and local regulations, which can be found in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[2]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Generation of Waste This compound is_contaminated Is the material a pure, unused product or a contaminated waste stream? start->is_contaminated pure_product Pure, Unused Product is_contaminated->pure_product Pure contaminated_waste Contaminated Waste Stream (e.g., solutions, spill cleanup material) is_contaminated->contaminated_waste Contaminated characterize Characterize as Hazardous Waste (Based on data for similar compounds) pure_product->characterize contaminated_waste->characterize containerize Place in a labeled, sealed, compatible hazardous waste container. characterize->containerize storage Store in a designated, secure, and well-ventilated area. containerize->storage disposal_company Contact Licensed Hazardous Waste Disposal Company storage->disposal_company manifest Prepare Hazardous Waste Manifest (if required) disposal_company->manifest transport Arrange for Transport to an Approved Disposal Facility manifest->transport end Disposal Complete transport->end

Caption: Disposal Workflow Diagram.

References

Personal protective equipment for handling (R)-1-Methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

When working with (R)-1-Methylpiperidine-2-carboxylic acid and its derivatives, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel. This guide provides essential information on the personal protective equipment (PPE) required for handling this chemical, alongside operational and disposal considerations to minimize risk.

This compound and related piperidine compounds can pose significant health risks. Depending on the specific derivative, hazards may include flammability, severe skin burns, eye damage, respiratory tract irritation, and potential harm if swallowed or absorbed through the skin.[1][2][3][4] Therefore, a comprehensive PPE strategy is not merely recommended but essential.

Engineering Controls and Emergency Preparedness

Before handling the compound, ensure that adequate engineering controls are in place. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] It is also critical to have emergency eyewash stations and safety showers readily accessible in the immediate vicinity of the workstation.[1][5]

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1]Protects against splashes and airborne particles that can cause serious eye damage.[2][3][6]
A face shield may be required for operations with a higher risk of splashing.Provides an additional layer of protection for the entire face.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to burns, irritation, or toxic absorption.[2][7]
A standard laboratory coat. For larger quantities or higher risk operations, flame-retardant and antistatic protective clothing is advised.[2]Protects personal clothing and underlying skin from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if irritation is experienced.[1]Protects against inhalation of vapors, mists, or dusts that may cause respiratory irritation.[3][4][7]

Procedural Guidance for PPE Selection and Use

The selection of appropriate PPE is a critical step that should be performed before any handling of this compound begins. The following workflow outlines the decision-making process for ensuring adequate protection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action A Review Safety Data Sheet (SDS) for this compound and related compounds B Evaluate Experimental Procedure: - Scale of reaction - Potential for splashing or aerosol generation A->B C Eye & Face Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) B->C Determine Eye/Face Hazard D Hand Protection: - Select appropriate chemical-resistant gloves - Check for tears or holes before use B->D Determine Skin Hazard E Body Protection: - Lab Coat (minimum) - Chemical-resistant apron or suit (for large quantities) B->E Determine Body Hazard F Respiratory Protection: - Is work performed in a fume hood? - If not, is there adequate ventilation? B->F Determine Inhalation Hazard G Proceed with Experiment C->G D->G E->G F->G Yes (in fume hood) H Stop and Re-evaluate F->H Uncertain I Use NIOSH/MSHA approved respirator F->I No (inadequate ventilation) I->G

Caption: PPE Selection Workflow for Handling this compound.

Handling and Disposal

After handling, wash hands thoroughly.[7] Contaminated clothing should be removed and laundered before reuse.[1] All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety office for specific guidance on chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.